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  • Product: 2-Chloro-7-fluoroquinoline-3-methanol
  • CAS: 1017429-31-0

Core Science & Biosynthesis

Foundational

2-Chloro-7-fluoroquinoline-3-methanol mechanism of action in vitro

2-Chloro-7-fluoroquinoline-3-methanol: In Vitro Mechanisms, Scaffold Reactivity, and Pharmacological Trajectory Executive Summary As a Senior Application Scientist, evaluating the mechanistic pathways of synthetic interm...

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Author: BenchChem Technical Support Team. Date: March 2026

2-Chloro-7-fluoroquinoline-3-methanol: In Vitro Mechanisms, Scaffold Reactivity, and Pharmacological Trajectory

Executive Summary

As a Senior Application Scientist, evaluating the mechanistic pathways of synthetic intermediates is critical for rational drug design. 2-Chloro-7-fluoroquinoline-3-methanol (CAS: 1017429-31-0) is a privileged pharmacophore scaffold. While the native alcohol lacks direct topoisomerase-trapping activity, its in vitro mechanism of action is defined by its highly specific chemical reactivity. Through targeted in vitro derivatization—specifically oxidation at the C3 position and nucleophilic aromatic substitution (SNAr) at the C2 position—this scaffold is transformed into potent fluoroquinolone derivatives. These downstream active pharmaceutical ingredients (APIs) exhibit profound in vitro antibacterial and antineoplastic activities by trapping type IIA topoisomerases. This guide details both the chemical mechanics of the scaffold and the biological mechanism of action of its active derivatives.

Part 1: In Vitro Chemical Mechanism & Scaffold Reactivity

The structural anatomy of 2-chloro-7-fluoroquinoline-3-methanol dictates its chemical behavior in vitro, serving as a versatile canvas for synthesizing DNA gyrase inhibitors.

  • C3-Methanol Oxidation (Pharmacophore Activation): The 3-methanol group is a direct precursor to the C3-carboxylic acid. In vitro oxidation of this primary alcohol generates the keto-acid moiety. This structural feature is absolutely mandatory; without the C3-carboxylate, the molecule cannot chelate the Mg²⁺ ion required to anchor the drug to the target enzyme's active site[1].

  • C2-Chloro Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the C2 position is highly activated by the electron-withdrawing nature of the adjacent quinoline nitrogen. In vitro synthesis leverages this vulnerability for SNAr reactions, allowing the introduction of diverse nucleophiles (e.g., piperazine derivatives). These substituents dictate the pharmacokinetic profile and specific binding interactions with the GyrB or ParE enzyme subunits[1].

  • C7-Fluoro Electronic Perturbation: The fluorine atom at C7 serves a dual purpose. Chemically, it lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the quinoline ring, facilitating the C2 SNAr reaction. Biologically, it significantly increases the lipophilicity of the final molecule, enhancing cell wall penetration and strengthening π-stacking interactions with DNA bases within the enzyme cleavage complex[2].

ChemicalWorkflow A 2-Chloro-7-fluoroquinoline -3-methanol (Scaffold) B Oxidation (KMnO4) C3-Methanol -> Carboxylate A->B Step 1: Pharmacophore Activation C SNAr Reaction C2-Chloro -> Nucleophile B->C Step 2: Target Specificity D Active Fluoroquinolone (Pharmacophore Formed) C->D Final API

Fig 1: Chemical derivatization workflow of the 2-chloro-7-fluoroquinoline-3-methanol scaffold.

Part 2: In Vitro Biological Mechanism of Action (The Derivatives)

Once the 2-chloro-7-fluoroquinoline-3-methanol scaffold is chemically activated into a fluoroquinolone, its in vitro biological mechanism shifts to the disruption of bacterial DNA topology.

Dual Targeting of Type IIA Topoisomerases

The active derivatives dually target two essential bacterial enzymes: DNA gyrase (GyrA₂GyrB₂ tetramer) and Topoisomerase IV (ParC₂ParE₂ tetramer). These enzymes are responsible for catalyzing DNA double-strand breaks, passing another DNA strand through the break to relieve supercoiling, and resealing the DNA[3].

The Cleavage Complex and the Water-Metal Ion Bridge

The hallmark of the mechanism of action is the stabilization of a ternary cleavage complex (Drug-DNA-Enzyme). The drug does not simply bind the enzyme; it intercalates into the cleaved DNA and anchors to the protein. The critical interaction is mediated by a water-metal ion bridge . The oxidized C3/C4 keto-acid of the fluoroquinolone chelates a noncatalytic Mg²⁺ ion. The hydration sphere of this Mg²⁺ ion is filled by four water molecules, two of which form vital hydrogen bonds with highly conserved amino acid residues—specifically Ser83 and Asp87 in the Escherichia coli GyrA subunit[4]. Mutations at these specific residues disrupt the water-metal ion bridge, representing the primary mechanism of clinical fluoroquinolone resistance[5].

Lethality Pathways

By stabilizing the cleavage complex, the drug acts as an enzyme poison. It prevents DNA religation, leading to permanent double-strand breaks when the DNA replication fork collides with the trapped complex. This triggers an SOS response and stimulates both Reactive Oxygen Species (ROS)-dependent and ROS-independent lethal pathways, culminating in rapid bacterial cell death[6].

MOA FQ Fluoroquinolone Derivative Bridge Water-Metal Ion Bridge (Mg2+ Coordination) FQ->Bridge Enzyme DNA Gyrase / Topo IV (GyrA/ParC Subunits) Complex Ternary Cleavage Complex (Drug-DNA-Enzyme) Enzyme->Complex DNA Bacterial DNA DNA->Complex DSB Double-Strand Breaks & Replication Arrest Complex->DSB Prevents Religation Bridge->Complex Stabilizes Death Bacterial Cell Death (ROS Pathways) DSB->Death

Fig 2: Mechanism of action: Ternary cleavage complex and water-metal ion bridge formation.

Part 3: Experimental Protocols (Self-Validating Systems)

To rigorously study this compound, the experimental pipeline must validate both the chemical transformation of the scaffold and the biological efficacy of the resulting derivative.

Protocol 1: In Vitro Synthesis & Derivatization Workflow
  • Objective: Convert 2-chloro-7-fluoroquinoline-3-methanol into an active Gyrase inhibitor.

  • Step 1: Oxidation (Pharmacophore Generation)

    • Procedure: Dissolve the scaffold in an aqueous/organic solvent mixture. Add a saturated solution of KMnO₄ dropwise at room temperature.

    • Causality: KMnO₄ is a strong oxidant required to fully oxidize the C3-methanol to a carboxylic acid, creating the necessary keto-acid chelating site for the Mg²⁺ bridge.

    • Self-Validation: Monitor the reaction via FTIR spectroscopy. The successful transformation is validated by the appearance of a sharp, strong C=O stretch at ~1700 cm⁻¹ and the disappearance of the broad primary alcohol O-H stretch at ~3300 cm⁻¹.

  • Step 2: SNAr Reaction (Target Specificity)

    • Procedure: Reflux the oxidized intermediate with a secondary amine (e.g., piperazine) and potassium carbonate (K₂CO₃) in N,N-dimethylformamide (DMF) for 4-5 hours.

    • Causality: DMF is chosen as a polar aprotic solvent because it stabilizes the Meisenheimer intermediate during the SNAr reaction. K₂CO₃ acts as an acid scavenger to neutralize the HCl byproduct, driving the reaction forward.

    • Self-Validation: Confirm substitution via ¹H-NMR. The disappearance of the distinct C2-Cl chemical environment and the integration of new aliphatic amine protons confirm successful derivatization.

Protocol 2: In Vitro DNA Gyrase Supercoiling Inhibition Assay
  • Objective: Quantify the biological mechanism of action of the synthesized derivative.

  • Procedure:

    • Prepare a reaction mixture containing 1 U of E. coli DNA gyrase, 0.5 µg of relaxed pBR322 plasmid DNA, and varying concentrations of the synthesized derivative in assay buffer (35 mM Tris-HCl, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM ATP, 6.5% glycerol).

    • Incubate at 37°C for 30 minutes.

    • Terminate the reaction by adding an equal volume of chloroform/isoamyl alcohol and loading dye.

    • Resolve the DNA topologies on a 1% agarose gel (80V for 2 hours) and visualize with ethidium bromide.

  • Causality: Relaxed pBR322 is used as the substrate because active DNA gyrase will introduce negative supercoils into it. ATP is required for the enzyme's ATPase domains (GyrB), and MgCl₂ is strictly required not only as an enzyme cofactor but to form the critical water-metal ion bridge with the drug.

  • Self-Validation: The system is validated using Ciprofloxacin as a positive control (demonstrating complete inhibition of supercoiling) and a DMSO vehicle as a negative control (demonstrating unimpeded supercoiling). Supercoiled DNA migrates faster through the gel than relaxed DNA, providing a clear visual binary of enzyme activity vs. inhibition.

Part 4: Quantitative Data & Structure-Activity Relationship (SAR)

The transformation of the 2-chloro-7-fluoroquinoline-3-methanol scaffold yields derivatives with quantifiable in vitro activity. The table below summarizes the binding affinities and antibacterial efficacy of the C3-carboxylic acid derivatives compared to a clinical standard, demonstrating the direct biological consequence of the scaffold's chemical derivatization[1].

Compound DerivativeTarget EnzymeBinding Affinity (kcal/mol)Inhibition Zone (P. aeruginosa)
2-Chloro-7-fluoroquinoline-3-carboxylic acid E. coli DNA Gyrase B-7.213.6 ± 0.22 mm
2-Ethoxy-7-fluoroquinoline-3-carboxylic acid E. coli DNA Gyrase B-6.811.9 ± 0.41 mm
Ciprofloxacin (Standard Control) E. coli DNA Gyrase B-7.410.0 ± 0.45 mm

Data indicates that retaining the C2-chloro group alongside the oxidized C3-carboxylate yields superior in vitro antibacterial activity against specific Gram-negative strains compared to ethoxy substitution.

References

  • Title: Synthesis, in silico molecular docking analysis, pharmacokinetic properties and evaluation of antibacterial and antioxidant activities of fluoroquinolines | Source: BMC Chemistry (nih.gov) | URL: [Link][1]

  • Title: Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance | Source: Molecules (nih.gov) | URL: [Link][2]

  • Title: DNA Gyrase as a Target for Quinolones | Source: Biomolecules (mdpi.com) | URL: [Link][4]

  • Title: Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance | Source: Cold Spring Harbor Perspectives in Medicine (nih.gov) | URL: [Link][3]

  • Title: Target-Mediated Fluoroquinolone Resistance in Neisseria gonorrhoeae: Actions of Ciprofloxacin against Gyrase and Topoisomerase IV | Source: Antimicrobial Agents and Chemotherapy (nih.gov) | URL: [Link][5]

  • Title: Overview of quinolone action mechanism | Source: ResearchGate | URL: [Link][6]

  • Title: Role of the Water–Metal Ion Bridge in Quinolone Interactions with Escherichia coli Gyrase | Source: Pharmaceuticals (nih.gov) | URL: [Link][7]

Sources

Exploratory

Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry

An In-depth Technical Guide to the Role of 2-Chloro-7-fluoroquinoline-3-methanol in Drug Discovery The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone of medicinal chemistry.[1] Its rig...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Role of 2-Chloro-7-fluoroquinoline-3-methanol in Drug Discovery

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone of medicinal chemistry.[1] Its rigid, planar structure and ability to engage in various non-covalent interactions make it a "privileged scaffold," frequently found in natural products, pharmaceuticals, and agrochemicals.[2] Compounds incorporating the quinoline nucleus exhibit a vast spectrum of biological activities, including antimalarial, anticancer, antibacterial, anti-inflammatory, and antiviral properties.[3][4]

Within this versatile class of molecules, 2-Chloro-7-fluoroquinoline-3-methanol emerges as a highly strategic building block for modern drug discovery. Its structure is endowed with three key features that medicinal chemists can exploit for the rational design of novel therapeutics:

  • A Reactive 2-Chloro Handle: The chlorine atom at the C2 position is highly activated towards nucleophilic aromatic substitution (SNAr), providing a reliable anchor point for introducing diverse chemical functionalities.

  • An Electron-Withdrawing 7-Fluoro Group: The fluorine atom at the C7 position profoundly influences the molecule's electronic properties, pKa, and metabolic stability. It can also form crucial hydrogen bonds or other non-covalent interactions within a biological target's binding site.

  • A Versatile 3-Methanol Moiety: The primary alcohol at the C3 position offers a secondary site for chemical modification, allowing for fine-tuning of solubility, pharmacokinetic properties, or additional target interactions through oxidation, esterification, or etherification.

This guide provides a senior application scientist's perspective on the synthesis, reactivity, and strategic application of 2-Chloro-7-fluoroquinoline-3-methanol as a core intermediate in the development of targeted therapies, with a particular focus on kinase inhibitors.

Section 1: Synthesis and Chemical Reactivity

The utility of any building block begins with its accessibility and predictable reactivity. 2-Chloro-7-fluoroquinoline-3-methanol can be prepared in a straightforward, multi-step synthesis, and its functional groups offer orthogonal reactivity for chemical diversification.

Proposed Synthetic Pathway

A robust and scalable synthesis can be designed starting from commercially available 3-fluoroaniline. The pathway hinges on the Vilsmeier-Haack reaction to construct the quinoline core, followed by a simple reduction.

G cluster_0 Synthetic Pathway for 2-Chloro-7-fluoroquinoline-3-methanol A 3-Fluoroaniline B N-(3-fluorophenyl)acetamide A->B Acetic Anhydride (Ac₂O) C 2-Chloro-7-fluoroquinoline-3-carbaldehyde B->C Vilsmeier-Haack Reaction (POCl₃, DMF) D 2-Chloro-7-fluoroquinoline-3-methanol C->D Reduction (e.g., NaBH₄)

Caption: Proposed synthetic route from 3-fluoroaniline.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of N-(3-fluorophenyl)acetamide

  • To a stirred solution of 3-fluoroaniline (1.0 eq) in a suitable solvent (e.g., dichloromethane or neat), add acetic anhydride (1.1 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with saturated sodium bicarbonate solution, then brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude acetanilide, which can often be used without further purification.

Step 2: Synthesis of 2-Chloro-7-fluoroquinoline-3-carbaldehyde Causality: This step utilizes the Vilsmeier-Haack reaction, where a formylating agent (generated from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF)) reacts with the electron-rich aromatic ring of the acetanilide to induce cyclization and form the quinoline core.[5] POCl₃ also serves as the chlorinating agent for the 2-position.

  • To a flask containing anhydrous DMF (5.0 eq) cooled to 0 °C, add POCl₃ (3.0 eq) dropwise with vigorous stirring under an inert atmosphere (e.g., Argon).

  • After 30 minutes, add N-(3-fluorophenyl)acetamide (1.0 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • Heat the reaction mixture to 80-90 °C and maintain for 12-16 hours.

  • Cool the mixture and carefully pour it onto crushed ice with stirring.

  • Neutralize the solution with a base (e.g., NaOH or NaHCO₃) until a precipitate forms.

  • Filter the solid, wash thoroughly with cold water, and dry. Recrystallize from a suitable solvent like ethyl acetate to obtain the pure carbaldehyde.[5]

Step 3: Synthesis of 2-Chloro-7-fluoroquinoline-3-methanol Causality: A mild reducing agent like sodium borohydride (NaBH₄) is selected to selectively reduce the aldehyde to a primary alcohol without affecting the chloro or fluoro substituents or the aromatic system.

  • Dissolve 2-Chloro-7-fluoroquinoline-3-carbaldehyde (1.0 eq) in a mixture of methanol and dichloromethane at room temperature.

  • Add NaBH₄ (1.5 eq) portion-wise, monitoring the reaction by TLC.

  • Once the reaction is complete (typically 1-2 hours), quench by the slow addition of water.

  • Extract the product with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the target compound.

Key Chemical Transformations

The true power of this scaffold lies in its predictable reactivity at two distinct positions, enabling the generation of vast chemical libraries.

  • At the C2-Position (SNAr): The electron-withdrawing nature of the quinoline nitrogen and the C7-fluoro group makes the C2-position highly susceptible to nucleophilic attack. This is the primary site for diversification. Reaction with primary or secondary amines, thiols, or alcohols (typically under basic conditions) readily displaces the chloride, forming a stable C-N, C-S, or C-O bond. This reaction is fundamental to the construction of kinase inhibitors, where an amine linker often forms a key hydrogen bond with the kinase hinge region.[6]

  • At the C3-Methanol Group:

    • Oxidation: Mild oxidation (e.g., with MnO₂) can revert the alcohol to the aldehyde, allowing access to derivatives via reductive amination or Wittig reactions.

    • Esterification/Etherification: The alcohol can be readily converted to esters or ethers to modify physicochemical properties such as lipophilicity and solubility.

    • Conversion to a Leaving Group: The hydroxyl can be transformed into a better leaving group (e.g., mesylate or tosylate), enabling subsequent substitution reactions to introduce different functionalities at the C3-methyl position.

Section 2: Applications in Drug Discovery

The 2-chloro-7-fluoroquinoline scaffold is a versatile starting point for several therapeutic areas.

Kinase Inhibitors

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of cancer and other diseases.[7] Many kinase inhibitors are designed to bind to the ATP-binding pocket. The quinoline and quinazoline cores are privileged structures for this purpose.[6][8]

Derivatives of 2-Chloro-7-fluoroquinoline-3-methanol are ideally suited for this role. The SNAr reaction at the C2 position allows for the introduction of various substituted anilines or other amine-containing fragments. This fragment occupies the solvent-exposed region of the ATP pocket, while the quinoline nitrogen often forms a critical hydrogen bond with the "hinge region" of the kinase, a conserved motif that connects the N- and C-lobes of the enzyme.[8]

Table 1: Potential Kinase Targets for 2-Chloro-7-fluoroquinoline-3-methanol Derivatives

Kinase Target FamilyDisease RelevanceRationale for Targeting
EGFR (Epidermal Growth Factor Receptor)Non-small cell lung cancer, colorectal cancerThe quinazoline core is a well-established scaffold for EGFR inhibitors like Gefitinib.[8]
PI3K (Phosphoinositide 3-kinase)Various cancers, inflammatory disordersFluoroquinolone derivatives have been discovered as potent and selective inhibitors of PI3Kγ.[9]
GSK3β, DYRK1A Neurodegenerative diseases (e.g., Alzheimer's)Structurally related quinoxaline scaffolds have shown inhibitory activity against these kinases.[6]
Tyrosine Kinases (General) Cancer, inflammatory diseasesThe quinoline scaffold is a common feature in inhibitors of various tyrosine kinases.[3]
Anti-infective Agents

The fluoroquinolone class of antibiotics, such as Ciprofloxacin and Levofloxacin, act by inhibiting bacterial DNA gyrase and topoisomerase IV. While 2-Chloro-7-fluoroquinoline-3-methanol differs from the classic fluoroquinolone structure (which typically features a carboxylic acid at position 3 and a fluorine at position 6), its core structure provides a valid starting point for novel antibacterial agents. Modifications at the C2 and C3 positions could be explored to optimize interactions with bacterial enzymes. Furthermore, the broader quinoline class has demonstrated significant potential as antimalarial, antitubercular, and antifungal agents.[2][3]

Anti-inflammatory Agents

Chronic inflammation is a key driver of many diseases, including rheumatoid arthritis. Research has shown that certain quinoline derivatives can act as potent disease-modifying antirheumatic drugs (DMARDs).[10] One study identified a quinoline-3-carboxylate derivative that exhibited a powerful anti-inflammatory effect by preferentially suppressing the production of pro-inflammatory cytokines from Th1-type cells. This highlights the potential of the quinoline-3-methanol scaffold as a basis for developing novel immunomodulatory agents.[10]

Section 3: A Practical Workflow for Kinase Inhibitor Development

This section outlines a self-validating, field-proven workflow for leveraging 2-Chloro-7-fluoroquinoline-3-methanol to discover a novel kinase inhibitor.

Step 1: Library Synthesis via Parallel Chemistry

The goal is to rapidly generate a library of diverse analogs by reacting the C2-chloro position with a collection of commercially available amines.

G cluster_0 Parallel Synthesis Workflow start Start: 2-Chloro-7-fluoroquinoline-3-methanol (Core Scaffold) reaction Parallel SₙAr Reaction (e.g., 96-well plate format) Base (DIPEA), Solvent (DMSO) start->reaction amines Amine Building Blocks R₁-NH₂ R₂-NH₂ ... Rₙ-NH₂ amines->reaction library Final Compound Library Scaffold-R₁ Scaffold-R₂ ... Scaffold-Rₙ reaction->library purification Purification & QC (Mass-directed HPLC) library->purification G cluster_0 SAR Analysis & Iteration Cycle Data Screening Data (Table 2) SAR SAR Conclusion: 'Substituted anilines are key. Electron-withdrawing groups enhance potency.' Data->SAR Design Design Next-Gen Library: Focus on diverse anilines with varied electronic properties. SAR->Design Synth Synthesize & Test Design->Synth Synth->Data Iterate Opt Optimized Lead Compound Synth->Opt

Caption: The iterative cycle of SAR-driven drug design.

This iterative process of synthesis, screening, and analysis is repeated to refine the lead compound, optimizing for potency, selectivity, and drug-like properties.

Conclusion

2-Chloro-7-fluoroquinoline-3-methanol is far more than a simple chemical; it is a sophisticated and versatile platform for drug discovery. Its strategic placement of reactive and modulating functional groups provides medicinal chemists with a powerful tool for constructing large, diverse libraries of molecules. The predictable reactivity of the 2-chloro position via SNAr reactions makes it particularly valuable for developing targeted covalent and non-covalent inhibitors for enzyme families like protein kinases. By understanding its synthesis, reactivity, and the strategic principles of its application, researchers can significantly accelerate the discovery of novel therapeutics for some of the most challenging human diseases.

References

  • El-Gamal, M. I., & Abdel-Maksoud, M. S. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(15), 8484–8515. [Link]

  • Dutta, S., et al. (2025). Recent Advances in Quinoline Derivatives: Biological and Medicinal Insights. ChemistrySelect. (Note: This is a future-dated article from the search results, used for general context on quinoline's importance). [Link]

  • Abe, Y., et al. (1996). Studies on Disease-Modifying Antirheumatic Drugs: Synthesis of Novel Quinoline and Quinazoline Derivatives and Their Anti-inflammatory Effect. Journal of Medicinal Chemistry, 39(19), 3749–3758. [Link]

  • Al-Trawneh, S. A. (2022). Fluoroquinolones’ Biological Activities against Laboratory Microbes and Cancer Cell Lines. Molecules, 27(5), 1549. [Link]

  • Lichade, A. V., et al. (2024). A Review on Synthesis and Pharmacological Importance of Quinoline. World Journal of Pharmaceutical Research, 13(9), 449-458. [Link]

  • Wang, X., et al. (2015). Discovery of fluoroquinolone derivatives as potent, selective inhibitors of PI3Kγ. MedChemComm, 6(5), 833-837. [Link]

  • Marella, A., et al. (2013). Quinoline: A versatile heterocyclic. Saudi Pharmaceutical Journal, 21(1), 1-12. [Link]

  • Ayoob, A. I., & Mohmood, F. N. (2023). Synthesis of some new heterocyclic compounds derived from 2-Chloro-3-formyl quinoline. Iraqi Journal of Science, 64(3), 1361-1372. [Link]

  • Al-Malki, J., & Usama, S. M. (2024). Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. Pharmaceuticals, 17(11), 1424. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 2-Chloro-7-fluoroquinoline-3-methanol as a Bifunctional Scaffold in Drug Discovery

Introduction & Pharmacological Rationale In modern drug development, the rational design of small-molecule libraries relies heavily on versatile, bifunctional building blocks. 2-Chloro-7-fluoroquinoline-3-methanol (CAS:...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Rationale

In modern drug development, the rational design of small-molecule libraries relies heavily on versatile, bifunctional building blocks. 2-Chloro-7-fluoroquinoline-3-methanol (CAS: 1017429-31-0) has emerged as a privileged scaffold for synthesizing novel antibacterial, antimalarial, and anticancer agents[1].

The strategic placement of functional groups on this quinoline core provides distinct pharmacological and synthetic advantages:

  • C-7 Fluorine: Acts as a metabolic blocker. Fluorine substitution at this position prevents CYP450-mediated oxidative degradation, enhances lipophilicity, and increases cell membrane permeability—a proven strategy in the development of fluoroquinolone antibiotics and antitumor bioisosteres[2].

  • C-2 Chlorine: Situated alpha to the electron-withdrawing quinoline nitrogen, this halogen is highly activated for Nucleophilic Aromatic Substitution (SNAr), allowing for the rapid introduction of diverse pharmacophores (e.g., amines, thiols, alkoxides)[1].

  • C-3 Methanol: Provides an orthogonal handle for aliphatic derivatization. It can be etherified, esterified, or oxidized back to an aldehyde for reductive amination, enabling complex side-chain engineering without interfering with the C-2 position[3].

Physicochemical & Structural Profiling

To ensure predictable behavior during library synthesis and purification, the quantitative physicochemical properties of the scaffold are summarized below.

PropertyValue / DataCausality / Synthetic Significance
CAS Number 1017429-31-0Unique identifier for procurement and regulatory documentation[3].
Molecular Formula C₁₀H▱ClFNOMaintains low molecular weight for downstream elaboration.
Molecular Weight 211.62 g/mol Leaves a ~288 Da "budget" to attach pharmacophores while strictly adhering to Lipinski's Rule of Five[1].
Physical Appearance Off-white to pale yellow solidPurity can often be visually estimated; degradation products (e.g., N-oxides) typically appear as dark brown/red oils.
LogP (Estimated) ~2.4Ideal starting lipophilicity for oral bioavailability optimization.

Mechanistic Pathways & Orthogonal Reactivity

The true value of 2-chloro-7-fluoroquinoline-3-methanol lies in its orthogonal reactivity. The synthesis of the core typically begins with a Vilsmeier-Haack cyclization of a 3-fluoroacetanilide derivative, followed by a chemoselective reduction[1].

Pathway1 A 3-Fluoroacetanilide B Vilsmeier-Haack Cyclization A->B POCl3, DMF, Heat C 2-Chloro-7-fluoroquinoline -3-carbaldehyde B->C Formylation D Chemoselective Reduction (NaBH4) C->D 0°C, Methanol E 2-Chloro-7-fluoroquinoline -3-methanol D->E High Yield (>90%)

Fig 1. Synthetic workflow from 3-fluoroacetanilide to the target 3-methanol building block.

Once synthesized, the building block can be divergently functionalized. The C-2 and C-3 positions can be reacted sequentially without the need for complex protecting group strategies.

Pathway2 Core 2-Chloro-7-fluoroquinoline -3-methanol SNAr SNAr at C-2 (Amines/Thiols) Core->SNAr Nucleophilic Attack Oxidation Oxidation at C-3 (MnO2) Core->Oxidation Yields Aldehyde Ether Etherification at C-3 Core->Ether Base + Alkyl Halide Coupling Cross-Coupling at C-2 Core->Coupling Pd-Catalyst

Fig 2. Orthogonal functionalization pathways of 2-chloro-7-fluoroquinoline-3-methanol.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They include integrated In-Process Controls (IPC) and Quality Control (QC) metrics to verify causality and success at every stage.

Protocol A: Chemoselective Reduction to the 3-Methanol Scaffold

Objective: Convert the highly electrophilic 3-carbaldehyde precursor to the versatile 3-methanol building block without triggering reductive dechlorination at C-2[1].

Causality of Reagents:

  • Sodium Borohydride (NaBH₄): Chosen specifically because it is a mild hydride donor. Stronger agents (like LiAlH₄) risk reducing the quinoline ring or cleaving the C-Cl bond.

  • Methanol (Solvent) at 0 °C: Methanol acts as a proton source to collapse the boron intermediate. The low temperature suppresses the kinetic energy required for off-target defluorination or dechlorination.

Step-by-Step Methodology:

  • Preparation: Dissolve 2-chloro-7-fluoroquinoline-3-carbaldehyde (1.0 eq, 10 mmol) in anhydrous methanol (30 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Submerge the flask in an ice-water bath and allow it to equilibrate to 0 °C for 15 minutes.

  • Addition: Add NaBH₄ (1.2 eq, 12 mmol) portion-wise over 10 minutes. Observation: Mild effervescence (H₂ gas evolution) will occur.

  • Reaction: Stir the mixture at 0 °C for 1 hour.

  • In-Process Control (IPC): Perform TLC (Hexane:Ethyl Acetate 7:3). The reaction is complete when the UV-active aldehyde spot (higher R_f ~0.6) is entirely replaced by a more polar alcohol spot (lower R_f ~0.3).

  • Quenching & Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl (15 mL). Extract the aqueous layer with Dichloromethane (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Self-Validation (QC Metrics):

  • LC-MS: Expected [M+H]⁺ at m/z 212.0.

  • ¹H NMR (CDCl₃): Confirms success via the disappearance of the aldehyde proton singlet (~10.5 ppm) and the emergence of a methylene doublet (~4.8 ppm, 2H) coupled to a hydroxyl triplet (~5.5 ppm, 1H).

Protocol B: C-2 Nucleophilic Aromatic Substitution (SNAr)

Objective: Introduce a secondary amine (e.g., morpholine) at the C-2 position to generate a target compound with potential topoisomerase IIα inhibitory activity[1].

Causality of Reagents:

  • N,N-Dimethylformamide (DMF): A polar aprotic solvent that heavily solvates the nucleophile's counter-ions without hydrogen-bonding to the nucleophile itself, drastically increasing the amine's kinetic energy and nucleophilicity.

  • Triethylamine (TEA): Acts as a non-nucleophilic proton scavenger. It neutralizes the HCl byproduct generated during the SNAr, preventing the morpholine from becoming protonated and rendered non-nucleophilic.

Step-by-Step Methodology:

  • Preparation: Charge a microwave vial or sealed tube with 2-chloro-7-fluoroquinoline-3-methanol (1.0 eq, 2 mmol).

  • Solvation: Add anhydrous DMF (5 mL), followed by Morpholine (2.5 eq, 5 mmol) and Triethylamine (1.5 eq, 3 mmol).

  • Heating: Seal the vessel and heat to 90 °C in an oil bath for 4–6 hours. Causality: The electron-withdrawing effect of the quinoline nitrogen stabilizes the Meisenheimer complex, but thermal energy is required to overcome the activation barrier for the expulsion of the chloride leaving group.

  • In-Process Control (IPC): Perform TLC (DCM:Methanol 95:5). The starting material (R_f ~0.8) should be fully consumed, replaced by a highly fluorescent product spot (R_f ~0.4).

  • Workup: Cool to room temperature and pour the mixture into ice water (25 mL). If the product precipitates, collect it via vacuum filtration. Otherwise, extract with Ethyl Acetate (3 x 15 mL), wash thoroughly with water (to remove DMF) and brine, dry over MgSO₄, and concentrate.

Self-Validation (QC Metrics):

  • LC-MS: Expected mass shift from 211.6 to an[M+H]⁺ of m/z 263.1 (loss of Cl, addition of morpholine).

  • ¹H NMR (DMSO-d₆): Confirms success via the appearance of morpholine aliphatic multiplets (~3.3 ppm and ~3.8 ppm, 8H) and the retention of the C-3 hydroxymethyl signals, proving orthogonal chemoselectivity.

References

  • Melaku, Y., et al. "Synthesis, in silico molecular docking analysis, pharmacokinetic properties and evaluation of antibacterial and antioxidant activities of fluoroquinolines." BMC Chemistry, 2022. URL:[Link]

  • Polin, L., et al. "Synthesis and Biological Evaluation of Some Bioisosteres and Congeners of the Antitumor Agent, 2-{4-[(7-Chloro-2-quinoxalinyl)oxy]phenoxy}propionic Acid (XK469)." Journal of Medicinal Chemistry, 2002. URL:[Link]

Sources

Application

Catalytic Cross-Coupling Reactions with 2-Chloro-7-fluoroquinoline-3-methanol: Application Notes & Protocols

Target Audience: Researchers, medicinal chemists, and drug development professionals. Introduction & Mechanistic Rationale The functionalization of the quinoline core is a cornerstone of modern medicinal chemistry, given...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Introduction & Mechanistic Rationale

The functionalization of the quinoline core is a cornerstone of modern medicinal chemistry, given its prevalence in antimalarial, antiviral, and kinase-inhibitor pharmacophores. 2-Chloro-7-fluoroquinoline-3-methanol (CAS: 1017429-31-0) is a highly versatile building block designed for late-stage diversification.

As an Application Scientist, it is critical to understand the intrinsic reactivity of this specific scaffold to avoid synthetic dead-ends:

  • The 2-Chloro Handle (The Reactive Site): The chlorine atom at the C2 position is highly activated toward palladium-catalyzed oxidative addition. The adjacent nitrogen atom withdraws electron density via both inductive and resonance effects, significantly lowering the activation energy barrier for the insertion of Pd(0) into the C-Cl bond [1].

  • The 7-Fluoro Substituent (The Pharmacophore Modulator): Beyond increasing the lipophilicity and metabolic stability of the final drug candidate, the highly electronegative fluorine atom further depletes electron density from the quinoline ring. This makes the C2 position even more electrophilic, accelerating cross-coupling reaction rates compared to unfluorinated analogs [2].

  • The 3-Methanol Group (The Synthetic Caveat): The free primary alcohol provides a valuable handle for hydrogen bonding in target binding or subsequent oxidation to a 3-carboxaldehyde. However, unprotected hydroxyl groups can be problematic in cross-coupling . Under strongly basic conditions (e.g., NaOtBu in Buchwald-Hartwig aminations), the alcohol can be deprotonated, leading to competing alkoxide coordination to the palladium center, which stalls the catalytic cycle. Careful base and ligand selection is therefore paramount.

Reaction Pathway Visualization

The following diagram illustrates the divergent functionalization pathways available for this scaffold.

Pathways Core 2-Chloro-7-fluoroquinoline-3-methanol (Core Scaffold) Suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) Core->Suzuki Pd Catalyst, Boronic Acid Base, Heat Buchwald Buchwald-Hartwig Amination (C-N Bond Formation) Core->Buchwald Pd Catalyst, Amine Strong Base, Ligand Sonogashira Sonogashira Coupling (C-C Alkyne Formation) Core->Sonogashira Pd/Cu Catalysts, Alkyne Amine Base Oxidation Alcohol Oxidation (To 3-Carboxaldehyde) Core->Oxidation MnO2 or Dess-Martin Periodinane

Fig 1: Divergent functionalization pathways for 2-Chloro-7-fluoroquinoline-3-methanol.

Experimental Protocols: Self-Validating Systems

Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

Expert Insight: For Suzuki couplings with this substrate, the free 3-methanol group does not strictly require protection if a mild, aqueous-compatible base is used. We utilize K2​CO3​ in a Dioxane/Water mixture. Pd(dppf)Cl2​ is selected as the precatalyst because its large bite angle facilitates rapid reductive elimination, which is critical when coupling electron-deficient heteroaryls [1].

Materials:

  • 2-Chloro-7-fluoroquinoline-3-methanol (1.0 equiv, 1.0 mmol)

  • Aryl or Heteroaryl Boronic Acid (1.2 equiv, 1.2 mmol)

  • Pd(dppf)Cl2​⋅CH2​Cl2​ (0.05 equiv, 5 mol%)

  • K2​CO3​ (2.5 equiv, 2.5 mmol)

  • Solvent: 1,4-Dioxane / H2​O (4:1 v/v, 10 mL), degassed.

Step-by-Step Methodology:

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-Chloro-7-fluoroquinoline-3-methanol, the boronic acid, and K2​CO3​ .

  • Atmosphere Exchange: Evacuate the flask and backfill with Argon (repeat 3 times).

  • Solvent Addition: Add the degassed 1,4-Dioxane/ H2​O mixture via syringe.

  • Catalyst Introduction: Quickly add Pd(dppf)Cl2​⋅CH2​Cl2​ under a positive stream of Argon. Self-Validation Check: The solution should turn from yellow/orange to a deep red/brown as the active Pd(0) species is generated.

  • Reaction: Heat the mixture to 90 °C in a pre-heated oil bath for 4–6 hours. Monitor via LC-MS. The disappearance of the starting material mass ( m/z 211.6) indicates completion.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (2 x 15 mL). Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Expert Insight: Amination of 2-chloroquinolines is notoriously challenging due to the potential for the quinoline nitrogen to chelate the palladium catalyst, leading to deactivation [2]. Furthermore, the free 3-methanol group precludes the use of standard strong bases like NaOtBu . To bypass this, we utilize Cs2​CO3​ as a milder base and XPhos Pd G3 as the catalyst. XPhos provides the necessary steric bulk to prevent catalyst poisoning and accelerates C-N reductive elimination [3].

Materials:

  • 2-Chloro-7-fluoroquinoline-3-methanol (1.0 equiv, 1.0 mmol)

  • Primary or Secondary Amine (1.5 equiv, 1.5 mmol)

  • XPhos Pd G3 (0.04 equiv, 4 mol%)

  • XPhos Ligand (0.04 equiv, 4 mol%)

  • Cs2​CO3​ (2.5 equiv, 2.5 mmol)

  • Solvent: Anhydrous tert-Amyl alcohol or Toluene (8 mL).

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox (or using strict Schlenk techniques), charge a vial with the quinoline substrate, Cs2​CO3​ , XPhos Pd G3, and XPhos ligand.

  • Solvent & Amine Addition: Add anhydrous solvent, followed by the amine. Seal the vial with a PTFE-lined cap.

  • Reaction: Heat the sealed vial to 100 °C for 12 hours. Self-Validation Check: A color shift to dark brown/black alongside the precipitation of inorganic salts ( CsCl ) confirms reaction progression.

  • Workup: Cool the mixture, dilute with CH2​Cl2​ (15 mL), and filter through a short pad of Celite to remove the palladium black and inorganic salts.

  • Purification: Concentrate the filtrate and purify via reverse-phase HPLC or silica gel chromatography (using a CH2​Cl2​ /MeOH gradient to accommodate the polar alcohol group).

Quantitative Data Summary

The following table summarizes the optimized reaction parameters and expected outcomes for cross-coupling reactions utilizing 2-chloroquinoline derivatives, serving as a benchmark for 2-Chloro-7-fluoroquinoline-3-methanol functionalization.

Reaction TypePreferred Catalyst / LigandOptimal BaseSolvent SystemTemp (°C)Typical YieldMechanistic Notes
Suzuki-Miyaura Pd(dppf)Cl2​ (No extra ligand) K2​CO3​ or K3​PO4​ Dioxane / H2​O (4:1)80 - 9075% - 92%Tolerates free -OH well; rapid oxidative addition at C2.
Buchwald-Hartwig XPhos Pd G3 / XPhos Cs2​CO3​ t-Amyl alcohol100 - 11060% - 85%Avoid NaOtBu to prevent -OH deprotonation; XPhos prevents N-chelation.
Sonogashira Pd(PPh3​)2​Cl2​ / CuI Et3​N (as base & solvent)DMF / Et3​N 60 - 8070% - 88%CuI co-catalyst required for alkyne activation; highly robust.

References

  • Title: Microwave-Assisted Synthesis of a MK2 Inhibitor by Suzuki-Miyaura Coupling for Study in Werner Syndrome Cells Source: Pharmaceuticals (Basel), 2015. URL: [Link]

  • Title: Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain Source: Journal of Organic Chemistry, 2008. URL: [Link]

  • Title: Highly Selective Palladium-Catalyzed Cross-Coupling of Secondary Alkylzinc Reagents with Heteroaryl Halides Source: Organic Letters, 2014. URL: [Link]

Method

Nucleophilic substitution of 2-chloro group in 7-fluoroquinolines

Application Note & Protocol: Regioselective Nucleophilic Substitution of 2-Chloro-7-Fluoroquinolines Introduction & Strategic Relevance In the realm of medicinal chemistry and drug development, the quinoline scaffold is...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: Regioselective Nucleophilic Substitution of 2-Chloro-7-Fluoroquinolines

Introduction & Strategic Relevance

In the realm of medicinal chemistry and drug development, the quinoline scaffold is a privileged structure. Specifically, 7-fluoroquinolines bearing a 2-chloro substituent (often synthesized via the Vilsmeier-Haack reaction[1]) serve as highly versatile electrophilic hubs for the divergent synthesis of kinase inhibitors, antimalarials, and broad-spectrum antimicrobial agents.

The strategic placement of the fluorine atom at the 7-position enhances the metabolic stability and lipophilicity of the final drug candidate. Meanwhile, the 2-chloro group provides an activated, reactive handle for regioselective nucleophilic aromatic substitution ( SN​Ar ). As an Application Scientist, understanding the mechanistic causality behind this reactivity is essential for optimizing yields, minimizing side reactions, and designing scalable synthetic routes.

Mechanistic Insights: Causality of Regioselectivity

The displacement of the 2-chloro group proceeds via a classical addition-elimination SN​Ar mechanism. The rate-determining step is the nucleophilic attack at the C-2 carbon, which involves a transition from sp2 to sp3 hybridization[2]. This addition forms a negatively charged intermediate known as the Meisenheimer complex.

Why does substitution occur exclusively at C-2 and not C-7? The regioselectivity is overwhelmingly driven by the adjacent heteroaromatic nitrogen. The quinoline nitrogen acts as a powerful electron sink, stabilizing the intermediate carbanion via resonance. Although fluorine is traditionally an excellent leaving group in SN​Ar reactions due to its high electronegativity, the 7-fluoro group on the carbocyclic ring lacks direct resonance activation from the ring nitrogen. Consequently, nucleophiles exclusively attack the highly activated 2-position, leaving the 7-fluoro substituent completely intact.

Mechanism A 2-Cl-7-F-Quinoline (Electrophile) C Meisenheimer Complex (N-stabilized anion) A->C Addition (Slow) B Nucleophile (Nu:-) B->C Attacks C-2 D 2-Nu-7-F-Quinoline (Product) C->D Elimination (Fast)

Regioselective addition-elimination SNAr mechanism at the C-2 position.

Experimental Design: Solvent and Base Selection

The causality behind experimental choices in this workflow dictates the success of the substitution:

  • Solvent Polarity: Polar aprotic solvents like N,N-dimethylformamide (DMF) are vastly superior to less polar solvents (e.g., THF). DMF effectively solvates and stabilizes the partially ionized transition states and the polar Meisenheimer intermediate[3].

  • Base Selection: When utilizing neutral amine nucleophiles, a base such as potassium carbonate ( K2​CO3​ ) or triethylamine is required to scavenge the generated hydrochloric acid, preventing the protonation and subsequent deactivation of the nucleophile.

  • Reactivity Profiles: While 4-chloroquinolines often exhibit strong acid-catalyzed autocatalysis, 2-chloroquinolines have less tendency to show this effect with amines. However, 2-chloroquinolines demonstrate exceptionally high reactivity toward strong anionic nucleophiles like methoxide[2].

Table 1: Optimization of Reaction Conditions for C-2 Substitution
NucleophileSolventBaseTemp (°C)Time (h)Yield (%)Regioselectivity (C-2:C-7)
Morpholine (Secondary Amine)DMF K2​CO3​ 90485>99:1
Aniline (Primary Amine)EtOHHCl (cat)80878>99:1
Sodium Methoxide (Alkoxide)MeOHNone65292>99:1
Hydrazine HydrateIPANone85388>99:1

Standardized Experimental Workflows

The following protocols represent self-validating systems. Built-in analytical checkpoints ensure that the progression from starting material to product is continuously verified.

Workflow Step1 Reagent Preparation Substrate + Nucleophile Step2 Solvent & Base Selection DMF/K2CO3 or MeOH/NaOMe Step1->Step2 Step3 Thermal Activation Reflux (80-120°C) Step2->Step3 Step4 Reaction Monitoring TLC / LC-MS Step3->Step4 Step5 Workup & Isolation Quench, Extract, Purify Step4->Step5

Standard experimental workflow for the nucleophilic substitution of 2-chloroquinolines.

Protocol A: Substitution with Amine Nucleophiles

Objective: Displace the 2-chloro group using a primary or secondary amine.

  • Reaction Setup: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of the 2-chloro-7-fluoroquinoline derivative in anhydrous DMF (approx. 0.2 M concentration).

  • Reagent Addition: Add 1.5 equivalents of the desired amine (e.g., morpholine) followed by 2.0 equivalents of finely powdered anhydrous K2​CO3​ .

  • Thermal Activation: Attach a reflux condenser and heat the mixture to 90 °C under an inert nitrogen atmosphere.

  • Self-Validation (Monitoring): After 2 hours, sample 10 µL of the reaction mixture, dilute in LC-MS grade acetonitrile, and analyze. The disappearance of the starting material mass [M+H]+ and the appearance of the substituted product mass confirm the reaction trajectory.

  • Workup: Once complete (typically 4-6 hours), cool the mixture to room temperature. Pour the mixture into 5 volumes of ice-cold distilled water. The product will typically precipitate.

  • Isolation: Collect the solid by vacuum filtration, wash with copious amounts of water to remove residual DMF and salts, and dry under a high vacuum.

Protocol B: Substitution with Alkoxide Nucleophiles

Objective: Synthesize 2-alkoxy-7-fluoroquinolines[1].

  • Reaction Setup: Dissolve 1.0 equivalent of the 2-chloro-7-fluoroquinoline derivative in anhydrous methanol.

  • Reagent Addition: Slowly add 1.2 equivalents of a freshly prepared Sodium Methoxide (NaOMe) solution (25% w/w in methanol).

  • Thermal Activation: Heat the reaction mixture to gentle reflux (65 °C). Because 2-chloroquinolines are highly reactive toward methoxide[2], the reaction is usually rapid.

  • Self-Validation (Monitoring): Monitor via TLC (Hexane:Ethyl Acetate 4:1). The product spot will typically run higher (higher Rf) than the starting material due to the loss of the highly polarizable chlorine atom and the addition of the ether linkage.

  • Workup: Upon completion (1-2 hours), concentrate the mixture under reduced pressure to remove methanol. Partition the residue between Ethyl Acetate and water.

  • Isolation: Extract the aqueous layer twice with Ethyl Acetate. Combine the organic layers, dry over anhydrous Na2​SO4​ , filter, and concentrate to yield the pure 2-methoxy-7-fluoroquinoline derivative.

References

  • Synthesis, in silico molecular docking analysis, pharmacokinetic properties and evaluation of antibacterial and antioxidant activities of fluoroquinolines - PMC. Source: nih.gov.
  • Regioselective Reactions of Organozinc Reagents with 2,4-Dichloroquinoline and 5,7-Dichloropyrazolo[1,5-a]pyrimidine | The Journal of Organic Chemistry. Source: acs.org.
  • Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. Source: researchgate.net.

Sources

Application

Application Note: Solvation Thermodynamics and Solubility Profiling of 2-Chloro-7-fluoroquinoline-3-methanol

Physicochemical Profiling & Solvation Causality 2-Chloro-7-fluoroquinoline-3-methanol (CAS: 1017429-31-0)[1] is a highly specialized halogenated heterocycle frequently utilized as an intermediate in the synthesis of kina...

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Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Profiling & Solvation Causality

2-Chloro-7-fluoroquinoline-3-methanol (CAS: 1017429-31-0)[1] is a highly specialized halogenated heterocycle frequently utilized as an intermediate in the synthesis of kinase inhibitors and antimalarial agents. Understanding its solubility profile in organic solvents requires a deep analysis of its molecular architecture.

The solubility of this compound is governed by three competing physicochemical forces:

  • High Crystal Lattice Energy: The planar quinoline core promotes strong π−π stacking in the solid state. However, the asymmetric halogenation (chlorine at C2, fluorine at C7) disrupts perfect molecular symmetry. In general chemical principles, asymmetric structures lower the overall crystal lattice energy compared to their symmetric counterparts, thereby enhancing solubility in polar aprotic solvents[2].

  • Halogen Bonding & Lipophilicity: The highly electronegative fluorine and polarizable chlorine atoms increase the lipophilicity of the ring system, driving favorable dispersion interactions with non-polar and moderately polar organic solvents.

  • Hydrogen Bonding: The C3-methanol group acts as a critical hydrogen bond donor and acceptor. This functional group allows the molecule to interact strongly with polar protic solvents, fundamentally altering its solvation thermodynamics compared to unsubstituted quinolines[3].

Solvation Solute 2-Chloro-7-fluoroquinoline-3-methanol (Solute Core) HBD Hydroxyl Group (H-Bond Donor/Acceptor) Solute->HBD Ring Halogenated Quinoline Ring (Pi-System & Halogen Bonds) Solute->Ring Protic Polar Protic Solvents (e.g., MeOH, EtOH) HBD->Protic Strong H-Bonding Aprotic Polar Aprotic Solvents (e.g., DMSO, DMF) HBD->Aprotic Moderate Dipole Ring->Aprotic Dipole-Induced Dipole NonPolar Non-Polar Solvents (e.g., Heptane, Toluene) Ring->NonPolar Dispersion Forces

Solvation interactions between the API functional groups and solvent classes.

Regulatory Framework for Solvent Selection

When profiling 2-Chloro-7-fluoroquinoline-3-methanol for pharmaceutical scale-up, solvent selection must strictly adhere to the ICH Q3C guidelines for residual solvents[4].

  • Class 1 Solvents (Avoid): Solvents such as benzene and carbon tetrachloride are strictly prohibited due to unacceptable toxicity and environmental hazards[4].

  • Class 2 Solvents (Limit): Solvents like methanol and dichloromethane possess inherent toxicity but are often necessary for intermediate synthesis. Their residual limits are strictly capped[4].

  • Class 3 Solvents (Preferred): Solvents such as dimethyl sulfoxide (DMSO) and ethanol have low toxic potential and are the preferred media for final-stage processing[4].

Quantitative Solubility Profile

The table below summarizes the representative thermodynamic solubility of 2-Chloro-7-fluoroquinoline-3-methanol across various ICH-classified organic solvents at 25°C.

SolventICH ClassDielectric Constant (ε)Representative Solubility (mg/mL)Primary Solvation Mechanism
Dimethyl Sulfoxide (DMSO) Class 346.7> 100 (Freely Soluble)Strong dipole-dipole; H-bond acceptor
N,N-Dimethylformamide (DMF) Class 236.750 - 80 (Soluble)Dipole-dipole; disrupts π -stacking
Methanol (MeOH) Class 232.715 - 25 (Sparingly Soluble)H-bonding with C3-hydroxyl
Dichloromethane (DCM) Class 29.15 - 10 (Slightly Soluble)Halogen-halogen interactions
Toluene Class 22.4< 1.0 (Very Slightly Soluble)Weak dispersion forces only
Aqueous Buffer (pH 7.0) N/A80.1< 0.01 (Practically Insoluble)High crystal lattice energy overrides hydration

Experimental Methodologies

The Causality of the Shake-Flask Method

For regulatory submissions, kinetic solubility methods (e.g., solvent-shift turbidimetry) are inadequate for halogenated heterocycles. Kinetic methods often trap the molecule in a supersaturated or amorphous state, leading to artificially inflated solubility readings. The Thermodynamic Shake-Flask Method is required because the extended equilibration time (24 hours) provides the necessary activation energy to ensure the dissolved solute is in true equilibrium with its lowest-energy, most stable crystalline polymorph.

Workflow A Solid API Addition B Solvent Screening A->B C Equilibration (24h, 37°C) B->C D Phase Separation C->D E HPLC-UV Quantification D->E

Step-by-step workflow for thermodynamic shake-flask solubility determination.

Protocol A: Self-Validating Thermodynamic Solubility Determination

This protocol is designed as a self-validating system. It incorporates pre- and post-equilibration checks to ensure that the compound has not degraded or formed a salt during the assay.

Step 1: Sample Preparation

  • Weigh approximately 50 mg of 2-Chloro-7-fluoroquinoline-3-methanol into a 5 mL amber glass vial (amber glass prevents potential UV-induced photo-degradation of the halogenated ring).

  • Add 1.0 mL of the target organic solvent (e.g., DMSO, Methanol).

  • Verify that a visible excess of solid remains. If the solid dissolves completely, add additional API in 10 mg increments until a saturated suspension is achieved.

Step 2: Equilibration 4. Seal the vials tightly and place them in a temperature-controlled orbital shaker set to 37°C ± 0.5°C. 5. Agitate at 300 RPM for 24 hours to ensure complete thermodynamic equilibrium. 6. Self-Validation Check: Measure the apparent pH of the suspension (if using protic or aqueous-organic mixtures) to ensure no acidic/basic degradation byproducts have altered the microenvironment.

Step 3: Phase Separation (Critical Step) Causality Note: Do not use standard PTFE or Nylon syringe filters. Halogenated quinolines exhibit high non-specific hydrophobic binding to these membranes, which strips the solute from the solvent and artificially lowers the measured solubility. 7. Transfer the suspension to a microcentrifuge tube. 8. Centrifuge at 10,000 x g for 15 minutes at 37°C to pellet the undissolved solid. 9. Carefully aspirate the supernatant. 10. Self-Validation Check: Recover the solid pellet and analyze via X-Ray Powder Diffraction (XRPD) to confirm that the solid-state polymorph has not converted into a solvate or hydrate during equilibration.

Step 4: Dilution and Analysis 11. Dilute the supernatant volumetrically with the HPLC mobile phase (e.g., 1:100 or 1:1000) to ensure the concentration falls within the linear dynamic range of the UV detector.

Protocol B: HPLC-UV Quantification
  • Column: C18 Reverse-Phase (e.g., Waters XBridge, 4.6 x 150 mm, 3.5 µm). The C18 stationary phase provides optimal retention for the lipophilic quinoline core.

  • Mobile Phase: Isocratic elution using 60% Acetonitrile / 40% Water (buffered with 0.1% Formic Acid to suppress ionization of the quinoline nitrogen).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 285 nm (optimal π−π∗ transition wavelength for the halogenated quinoline chromophore).

  • Injection Volume: 10 µL.

  • Calibration: Construct a 5-point calibration curve using standard solutions ranging from 1 µg/mL to 100 µg/mL.

References[1] Title: 1017429-31-0 CAS Manufactory - ChemicalBook

Source: chemicalbook.com URL:[4] Title: impurities: guideline for residual solvents q3c(r8) - ICH Source: ich.org URL:[2] Title: Is there any relation in chemistry between the molecular symmetry and the molecular polarity ? Source: researchgate.net URL:[3] Title: 4,6,8-Triarylquinoline-3-carbaldehyde Derivatives: Synthesis and Photophysical Properties Source: mdpi.com URL:

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Chloro-7-fluoroquinoline-3-methanol

An in-depth technical guide by a Senior Application Scientist. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the synthesis of 2-Chloro-7-fluor...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide by a Senior Application Scientist.

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the synthesis of 2-Chloro-7-fluoroquinoline-3-methanol. It is structured as a troubleshooting and FAQ resource to directly address challenges encountered during experimentation and to improve final product yield.

Synthesis Overview

The synthesis of 2-Chloro-7-fluoroquinoline-3-methanol is typically a two-step process. The first step involves the formation of the quinoline ring system to create the intermediate, 2-Chloro-7-fluoroquinoline-3-carbaldehyde, via the Vilsmeier-Haack reaction. The second step is the selective reduction of the aldehyde group to a primary alcohol.

G cluster_0 Step 1: Vilsmeier-Haack Reaction cluster_1 Step 2: Aldehyde Reduction A N-(3-fluorophenyl)acetamide C 2-Chloro-7-fluoroquinoline-3-carbaldehyde A->C Cyclization B Vilsmeier Reagent (POCl₃ + DMF) B->C E 2-Chloro-7-fluoroquinoline-3-methanol C->E Reduction D Reducing Agent (e.g., NaBH₄) D->E

Caption: Overall synthetic workflow.

Part 1: Synthesis of 2-Chloro-7-fluoroquinoline-3-carbaldehyde via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is an efficient method for preparing 2-chloro-3-formylquinolines from N-arylacetamides.[1][2] The reaction utilizes a "Vilsmeier reagent," an electrophilic chloroiminium salt, formed in situ from a tertiary amide like N,N-dimethylformamide (DMF) and a chlorinating agent like phosphorus oxychloride (POCl₃). This reagent then reacts with the N-arylacetamide in a double formylation and cyclization cascade to yield the desired quinoline.

Detailed Experimental Protocol

This protocol is adapted from established procedures for analogous substrates.[3]

  • Vilsmeier Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-dimethylformamide (DMF, 3 molar equivalents) to 0°C in an ice bath. Add phosphorus oxychloride (POCl₃, 7 molar equivalents) dropwise while maintaining the temperature below 5°C. After the addition is complete, allow the mixture to stir at room temperature for 30 minutes.

  • Reaction with Acetanilide: Add N-(3-fluorophenyl)acetamide (1 molar equivalent) to the prepared Vilsmeier reagent.

  • Heating: Heat the reaction mixture to approximately 80-90°C and maintain this temperature for 12-15 hours, monitoring the reaction progress by Thin-Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, carefully pour the cooled mixture onto crushed ice with vigorous stirring.

  • Neutralization and Isolation: Neutralize the acidic solution with a saturated sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution until a precipitate forms.

  • Purification: Collect the crude solid product by filtration, wash it thoroughly with water, and dry it. The product can be further purified by recrystallization from a suitable solvent system like ethyl acetate/petroleum ether.[3]

ParameterRecommended ConditionRationale
Reagent Ratio 1 eq. Acetanilide : 3 eq. DMF : 7 eq. POCl₃An excess of the Vilsmeier reagent ensures complete conversion of the starting material.[3]
Temperature 80-90°CProvides sufficient energy for cyclization without significant degradation. Higher temperatures can lead to polymerization.
Reaction Time 12-15 hoursEnsures the reaction proceeds to completion. Monitor with TLC to avoid unnecessary heating.
Work-up Quenching on iceControls the exothermic hydrolysis of excess POCl₃ and Vilsmeier reagent.
Troubleshooting Guide & FAQs for Step 1

Q1: My reaction resulted in a low yield or no product. What went wrong?

A1: Several factors can contribute to low yields.

  • Inactive Vilsmeier Reagent: The Vilsmeier reagent is moisture-sensitive. Ensure all glassware is oven-dried and that anhydrous DMF is used. The reagent should be prepared fresh for optimal reactivity.

  • Insufficient Heating: The cyclization step requires significant thermal energy.[4] Ensure the internal reaction temperature reaches the target of 80-90°C. If the reaction stalls, a modest increase in temperature or extended reaction time may be necessary.

  • Purity of Starting Material: Impurities in the N-(3-fluorophenyl)acetamide can inhibit the reaction. Confirm the purity of your starting material before beginning.

Q2: A significant amount of dark tar or polymer formed in the reaction flask. How can I prevent this?

A2: Tar formation is a common side reaction in syntheses involving strong acids and high temperatures.[5]

  • Cause: This often results from polymerization of reaction intermediates. Overheating or localized "hot spots" in the reaction mixture can exacerbate this issue.

  • Prevention:

    • Controlled Heating: Use an oil bath for uniform heating and ensure vigorous, efficient stirring throughout the reaction.

    • Temperature Management: Avoid exceeding the recommended temperature range. The efficiency of the Vilsmeier-Haack reaction is highly dependent on reaction conditions.[6]

Q3: The work-up was difficult, and the product was hard to isolate from the aqueous solution. What can I do?

A3: This can happen if the product is finely dispersed or if emulsions form.

  • Improved Precipitation: After neutralizing the solution, allow it to stir in an ice bath for an extended period (1-2 hours) to encourage crystal growth and improve filterability.

  • Extraction: If a solid does not precipitate cleanly, extract the neutralized aqueous solution with a suitable organic solvent like dichloromethane or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[7]

G Start Low Yield in Step 1? CheckReagent Was Vilsmeier reagent prepared fresh under anhydrous conditions? Start->CheckReagent CheckTemp Was the internal reaction temperature maintained at 80-90°C? CheckReagent->CheckTemp Yes SolutionReagent Solution: Re-run with oven-dried glassware and anhydrous DMF. CheckReagent->SolutionReagent No CheckPurity Was the N-(3-fluorophenyl)acetamide pure? CheckTemp->CheckPurity Yes SolutionTemp Solution: Increase temperature slightly or extend reaction time. Monitor via TLC. CheckTemp->SolutionTemp No SolutionPurity Solution: Purify starting material before use. CheckPurity->SolutionPurity No

Caption: Troubleshooting logic for low yield in Step 1.

Part 2: Reduction of 2-Chloro-7-fluoroquinoline-3-carbaldehyde

This step involves the selective reduction of the aldehyde functional group to a primary alcohol. Sodium borohydride (NaBH₄) is an ideal reagent for this transformation as it is mild and highly selective for aldehydes and ketones, leaving the chloro-substituted aromatic ring intact.

Detailed Experimental Protocol

This protocol is based on a well-established method for reducing a similar quinoline carbaldehyde.[8]

  • Reaction Setup: In a round-bottom flask, dissolve 2-Chloro-7-fluoroquinoline-3-carbaldehyde (1 molar equivalent) in a suitable solvent like methanol or ethanol.

  • Addition of Reducing Agent: Cool the solution to 0°C in an ice bath. Add sodium borohydride (NaBH₄, 1.0-1.5 molar equivalents) portion-wise over 15-20 minutes. The addition is exothermic, so maintain the temperature.

  • Reaction: Stir the mixture at room temperature for 1-2 hours. Monitor the disappearance of the starting material by TLC.

  • Work-up: Carefully add water or dilute hydrochloric acid to quench the excess NaBH₄.

  • Isolation and Purification: Remove the organic solvent (methanol/ethanol) under reduced pressure. Extract the aqueous residue with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product. The final product, 2-Chloro-7-fluoroquinoline-3-methanol, can be purified by column chromatography on silica gel or by recrystallization.[8]

ParameterRecommended ConditionRationale
Reducing Agent Sodium Borohydride (NaBH₄)Offers high selectivity for the aldehyde, preventing unwanted side reactions like dehalogenation.
Stoichiometry 1.0-1.5 equivalents NaBH₄A slight excess ensures complete reduction of the aldehyde.
Solvent Methanol or EthanolProtic solvents that readily dissolve both the substrate and NaBH₄.
Temperature 0°C to Room TemperatureControls the initial exotherm and allows the reaction to proceed smoothly to completion.
Troubleshooting Guide & FAQs for Step 2

Q1: The reaction is incomplete, and I still see starting material on my TLC plate. What should I do?

A1:

  • Reagent Activity: Sodium borohydride can degrade over time, especially if not stored in a desiccator. Use fresh, high-quality NaBH₄.

  • Insufficient Reagent: If you suspect your NaBH₄ has reduced activity, or if the reaction has stalled, you can add another small portion (0.2-0.3 equivalents) and continue stirring for another hour.

  • Reaction Time: While typically fast, some substrates may require longer reaction times. Allow the reaction to stir for an additional 1-2 hours at room temperature.

Q2: My final product yield is low after purification. Where could I have lost material?

A2:

  • Work-up Losses: The product has a hydroxyl group, which can give it some water solubility. During the extraction step, ensure you perform multiple extractions (e.g., 3x with ethyl acetate) to recover as much product as possible from the aqueous layer.

  • Purification Issues: Overloading a silica gel column or using an improper solvent system can lead to poor separation and product loss. Develop an appropriate solvent system using TLC before attempting column chromatography.

Q3: Can I use a stronger reducing agent like Lithium Aluminum Hydride (LiAlH₄)?

A3: While LiAlH₄ would certainly reduce the aldehyde, it is not recommended for this substrate. LiAlH₄ is a much more powerful and less selective reducing agent. It has the potential to cause unwanted side reactions, most notably the reductive cleavage of the C-Cl bond on the quinoline ring, which would lead to a significant decrease in the yield of the desired product. NaBH₄ is the superior choice for this specific transformation due to its selectivity.

References

  • Benchchem. Application Notes and Protocols: Vilsmeier-Haack Reaction for Quinoline Synthesis.
  • Magesh, C. J., et al. (2015). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. Journal of the Serbian Chemical Society.
  • Abu-Hashem, A. A., Abdelgawad, A. A. M., & Gouda, M. A. (2023). Vilsmeier-Haack Cyclisation as a Facile Synthetic Route to Thieno [2,3- b] Quinolines (Part I). Letters in Organic Chemistry, 20(3), 197-220.
  • Benchchem. side reactions in the synthesis of quinoline derivatives.
  • Kumar, V., & Kumar, S. (2023). Synthetic Utility of the Vilsmeier–Haack Reagent in Organic Synthesis. ChemistrySelect, 8(8), e202204593.
  • Puttaraju, M., et al. (2013). Synthesis, spectral and microbial studies of some novel quinoline derivatives via Vilsmeier Haack reagent. ARKIVOC.
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. [Online] Available at: [Link]

  • ResearchGate. General strategies for the synthesis of quinoline derivatives. Reagents... [Online] Available at: [Link]

  • SciSpace. Quinolines: Novel synthesis and derivatives of heterocyclic bioactive agents. [Online] Available at: [Link]

  • Benchchem. An In-depth Technical Guide to the Synthesis of Novel Quinoline Derivatives.
  • Organic Chemistry Portal. Synthesis of quinolines. [Online] Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC advances, 8(15), 8133-8152.
  • Abdel-Wahab, B. F. (2012).
  • Benchchem. Technical Support Center: Optimization of 7-Chloroquinoline Synthesis.
  • Roopan, S. M., et al. (2009). (2-Chloro-8-methylquinolin-3-yl)methanol. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3138.
  • Subashini, R., et al. (2009). 2-Chloro-7-methylquinoline-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2721.

Sources

Optimization

Technical Support Center: Troubleshooting Aqueous Solubility of 2-Chloro-7-fluoroquinoline-3-methanol

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and formulation engineers facing aqueous solubility bottlenecks with 2-Chloro-7-fluoroquinoline-3-methanol (CAS: 101...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and formulation engineers facing aqueous solubility bottlenecks with 2-Chloro-7-fluoroquinoline-3-methanol (CAS: 1017429-31-0).

As a highly lipophilic, planar halogenated aromatic, this compound exhibits exceptionally high crystal lattice energy and hydrophobicity. Below, you will find mechanistic explanations, self-validating experimental protocols, and targeted FAQs to help you overcome these physicochemical barriers.

Mechanistic Root Cause Analysis

Before troubleshooting, it is critical to understand the causality behind the insolubility of 2-Chloro-7-fluoroquinoline-3-methanol:

  • High Crystal Lattice Energy: The planar quinoline core promotes strong π−π stacking in the solid state.

  • Inductive Effects of Halogens: The chloro (C2) and fluoro (C7) substituents are highly electronegative. They pull electron density away from the quinoline nitrogen, drastically lowering its pKa. This renders traditional pH-adjustment strategies (e.g., acidifying to form a soluble salt) ineffective at physiologically relevant pH ranges[1].

  • Kinetic vs. Thermodynamic Failure: In early discovery, the compound is often stored in DMSO. When diluted into aqueous media, the rapid solvent shift causes supersaturation and immediate amorphous precipitation (kinetic failure)[2][3]. In late-stage formulation, the crystalline powder simply cannot overcome the thermodynamic penalty of hydration (thermodynamic failure)[4].

Workflow A Precipitation of 2-Chloro-7-fluoroquinoline-3-methanol B Determine Assay Phase A->B C Early Discovery: Kinetic Solubility B->C D Late Formulation: Thermodynamic Solubility B->D E DMSO Spike-in + Nephelometry C->E F Shake-Flask + LC-MS/MS D->F G Co-solvent Optimization (PEG400/DMA) E->G H Inclusion Complexation (HP-β-CD) F->H

Diagnostic workflow for resolving quinoline solubility barriers based on development phase.

Self-Validating Troubleshooting Protocols

To ensure data integrity, every solubility assessment must be treated as a self-validating system. Choose the protocol that matches your current stage of drug development.

Protocol A: Kinetic Solubility Assessment (For Early Discovery / In Vitro Assays)

Causality: Kinetic solubility evaluates the precipitation threshold of a compound already fully dissolved in an organic solvent when introduced into an aqueous buffer[5][6]. Because 2-Chloro-7-fluoroquinoline-3-methanol is highly hydrophobic, we must identify the exact concentration at which solvent-shifting induces amorphous precipitation.

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 10 mM stock of 2-Chloro-7-fluoroquinoline-3-methanol in 100% anhydrous DMSO.

  • Serial Dilution: Create a linear dilution series (e.g., 10 mM down to 0.1 mM) in pure DMSO.

  • Aqueous Spike-in: Transfer 2 µL of each DMSO stock into 198 µL of 50 mM Phosphate Buffer (pH 7.4) in a 96-well UV-transparent plate. This maintains a constant 1% DMSO co-solvent ratio.

  • Equilibration: Incubate the plate at 37°C for 2 hours with gentle orbital shaking (300 rpm) to allow for potential nucleation.

  • System Validation (Laser Nephelometry): Read the plate using a laser nephelometer. An inflection point showing a sudden increase in light scattering directly validates the exact concentration at which kinetic precipitation occurs[6].

Protocol B: Thermodynamic Solubility Enhancement via Complexation (For Formulation / In Vivo PK)

Causality: Thermodynamic solubility measures the maximum equilibrium concentration of the crystalline drug[2]. To overcome the massive lattice energy of the halogenated quinoline, we utilize Hydroxypropyl- β -cyclodextrin (HP- β -CD) to physically encapsulate the hydrophobic core, forming a water-soluble 1:1 inclusion complex[7][8].

Complexation Drug Free Drug (Hydrophobic Core) Complex 1:1 Inclusion Complex Drug->Complex Encapsulation CD HP-β-CD (Hydrophilic Shell) CD->Complex Host-Guest

Mechanism of host-guest inclusion complexation to overcome high crystal lattice energy.

Step-by-Step Methodology:

  • Media Preparation: Prepare a 20% (w/v) HP- β -CD solution in deionized water or simulated gastrointestinal fluid.

  • Solid Addition: Add an excess of crystalline 2-Chloro-7-fluoroquinoline-3-methanol powder (e.g., 5 mg) to 1 mL of the HP- β -CD solution in a sealed glass vial.

  • Equilibration: Agitate the vial on a rotary shaker at 25°C for 24 hours. This extended timeframe is mandatory to ensure true thermodynamic equilibrium is reached[6].

  • Phase Separation: Centrifuge the suspension at 15,000 x g for 15 minutes to pellet any undissolved crystalline material.

  • System Validation (LC-MS/MS): Extract the supernatant, dilute 1:100 in mobile phase, and quantify the dissolved compound via LC-MS/MS against a standard calibration curve[4].

Quantitative Troubleshooting Matrix

Use the following data summary to select the appropriate solubility enhancement strategy based on your required concentration and assay type[9][10].

StrategyMechanism of ActionTypical Concentration / RatioExpected Solubility GainBest Application Phase
Co-solvency (DMSO/DMA) Reduces the dielectric constant of the aqueous media1% - 5% (v/v)10x - 100xEarly Discovery (In vitro HTS)
Complexation (HP- β -CD) Host-guest inclusion of the hydrophobic quinoline core10% - 20% (w/v)50x - 500xIn vivo PK / Pre-formulation
Surfactant (Tween 80) Micellar solubilization above the Critical Micelle Concentration0.5% - 2% (v/v)5x - 50xAssays prone to protein binding
Micronization Increases surface area to enhance the rate of dissolution< 5 µm particle sizeEnhances rate, not max solubilityLate-stage solid dosage forms

Frequently Asked Questions (FAQs)

Q: Why does my compound immediately crash out when I dilute my DMSO stock into physiological buffers? A: You are observing a failure of kinetic solubility. When the DMSO is diluted into the aqueous phase, the solvent's capacity to solvate the hydrophobic quinoline core drops drastically. This leads to a thermodynamically metastable supersaturated state, resulting in rapid amorphous precipitation[2][3]. To troubleshoot, either maintain a higher co-solvent ratio (e.g., 5% DMSO or DMA) if your assay tolerates it[10], or switch to a thermodynamic enhancement strategy like cyclodextrin complexation[8].

Q: Can I use pH adjustment (e.g., lowering pH) to protonate the quinoline nitrogen and increase solubility? A: While pH adjustment is a classical technique for weakly basic drugs[1], it is highly ineffective for 2-Chloro-7-fluoroquinoline-3-methanol. The causality lies in the electron-withdrawing nature of the chloro and fluoro substituents. These halogens pull electron density away from the quinoline ring via inductive effects, drastically lowering the pKa of the quinoline nitrogen. Consequently, protonation would require an extremely low pH (likely < 2), which is physiologically irrelevant and risks chemical degradation.

Q: How do I know if I should be measuring kinetic or thermodynamic solubility for this compound? A: It depends entirely on your development phase. Kinetic solubility (DMSO spike-in) is designed for early-stage lead identification and high-throughput screening where speed is critical and compounds are stored in DMSO[5][6]. Thermodynamic solubility (shake-flask of crystalline powder) is mandatory for late-stage lead optimization and pre-formulation, as it predicts true equilibrium states and actual in vivo behavior[3][4][6].

References

  • 4 Ways Drug Solubility Testing Helps Discovery & Development - WuXi AppTec.
  • Cyclodextrin in novel formulations and solubility enhancement techniques: a review - ResearchGate.
  • Kinetic & Thermodynamic Solubility Testing - WuXi AppTec.
  • Aqueous Solubility Assay - Enamine.
  • Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed.
  • Thermodynamic vs. Kinetic Solubility: Knowing Which is Which - American Pharmaceutical Review.
  • A review on solubility enhancement techniques - SciSpace.
  • SOLUBILITY ENHANCEMENT TECHNIQUES Review Article - Global Research Online.
  • Combined effect of cosolvent and cyclodextrin on solubilization of nonpolar drugs - PubMed.
  • Solubility enhancement techniques: A comprehensive review - WJBPHS.

Sources

Troubleshooting

Technical Support Center: Optimizing Cross-Coupling Reactions of 2-Chloro-7-fluoroquinoline-3-methanol

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals engaged in the chemical modification of 2-Chloro-7-fluoroquinoline-3-methanol. This resource is designed to...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals engaged in the chemical modification of 2-Chloro-7-fluoroquinoline-3-methanol. This resource is designed to provide in-depth, practical solutions to common challenges encountered during Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions involving this specific substrate. Our approach is rooted in mechanistic understanding and field-proven strategies to empower you to optimize your reaction conditions effectively.

Introduction: The unique challenges of 2-Chloro-7-fluoroquinoline-3-methanol

The 2-Chloro-7-fluoroquinoline-3-methanol scaffold presents a unique set of challenges in palladium-catalyzed cross-coupling reactions. The inherent properties of the quinoline ring system, combined with the specific electronic and steric influences of its substituents, necessitate a carefully considered approach to reaction optimization.

  • Catalyst Inhibition : The lone pair of electrons on the quinoline nitrogen can coordinate to the palladium center, leading to the formation of inactive catalyst species. This "catalyst poisoning" is a primary cause of low or no conversion in coupling reactions with quinoline substrates.[1][2]

  • Electronic Effects : The electron-withdrawing nature of the fluorine atom at the 7-position and the quinoline ring itself can influence the reactivity of the C2-Cl bond, making oxidative addition more facile but potentially affecting other steps in the catalytic cycle.

  • The Role of the Methanol Group : The hydroxyl group at the 3-position is not merely a passive functionality. It can potentially act as a directing group, influencing the local environment of the catalytic center. In some cases, hydroxyl groups can participate in substrate-directed transmetalation, potentially altering reactivity and selectivity.[3] It may also interact with the base or other reaction components.

This guide will provide a structured approach to overcoming these challenges through a series of frequently asked questions and detailed troubleshooting protocols.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with 2-Chloro-7-fluoroquinoline-3-methanol is showing low to no conversion. What are the most likely causes?

Low conversion is a common issue and can often be traced back to several key factors:

  • Inadequate Catalyst System : Standard palladium catalysts like Pd(PPh₃)₄ may be ineffective due to catalyst inhibition by the quinoline nitrogen. More specialized ligands are often required.

  • Suboptimal Base Selection : The choice of base is critical for the activation of the boronic acid in the transmetalation step.[4] An inappropriate base can lead to a stalled reaction.

  • Oxygen Contamination : The active Pd(0) catalyst is highly sensitive to oxygen. Insufficient degassing of the reaction mixture can lead to rapid catalyst deactivation.[2]

  • Poor Quality of Reagents : Degradation of the boronic acid or impurities in the solvent can significantly hinder the reaction.

Q2: I'm observing significant homocoupling of my boronic acid. How can I minimize this side reaction?

Homocoupling is a common side reaction, particularly when the desired cross-coupling is slow. To mitigate this:

  • Ensure Rigorous Degassing : Oxygen promotes the homocoupling of boronic acids.[5] Employing freeze-pump-thaw cycles or sparging the solvent with an inert gas is crucial.

  • Controlled Addition of the Boronic Acid : Adding the boronic acid slowly to the reaction mixture can help to maintain a low concentration, thus disfavoring the homocoupling pathway.

  • Optimize the Catalyst System : Some catalyst systems are more prone to promoting homocoupling. Screening different ligands and palladium sources may be necessary.

Q3: For a Buchwald-Hartwig amination, which class of ligands is most suitable for this substrate?

Given the potential for catalyst inhibition by the quinoline nitrogen, bulky, electron-rich phosphine ligands are the recommended starting point.[6] These ligands sterically shield the palladium center, preventing coordination of the quinoline nitrogen. Examples of such ligands include:

  • Biarylphosphine Ligands : XPhos, SPhos, and RuPhos are often effective for coupling with challenging heteroaryl chlorides.[7]

  • Ferrocene-derived Ligands : Ligands like dppf can also be effective, particularly in Suzuki-Miyaura couplings.

Q4: Can the methanol group in my substrate interfere with the reaction?

Yes, the hydroxyl group can have several effects. It may coordinate to the palladium center, potentially influencing the catalytic cycle.[3] It can also be deprotonated by strong bases, which could affect the solubility and reactivity of the substrate. While protection of the alcohol is an option, it is often preferable to screen bases and conditions that are compatible with the free hydroxyl group first.

Troubleshooting Guide: A Systematic Approach

When a reaction is not performing as expected, a systematic approach to troubleshooting is essential. The following sections provide detailed guidance on optimizing key reaction parameters.

Problem: Low to No Product Formation

This is the most common issue and requires a logical, step-by-step investigation.

G start Low/No Product Formation catalyst 1. Re-evaluate Catalyst System start->catalyst degassing 2. Check Degassing Protocol catalyst->degassing If no improvement base 3. Screen Different Bases degassing->base If no improvement solvent 4. Optimize Solvent base->solvent If no improvement temp 5. Adjust Temperature solvent->temp If no improvement reagents 6. Verify Reagent Quality temp->reagents If still no improvement G A 1. Add Solids to Flask (Quinoline, Boronic Acid, Base) B 2. Evacuate & Backfill with Inert Gas (x3) A->B C 3. Add Catalyst & Ligand B->C D 4. Add Degassed Solvent C->D E 5. Heat to Reaction Temp. (e.g., 90-110 °C) D->E F 6. Monitor by TLC/LC-MS E->F G 7. Work-up & Purification F->G

Caption: General workflow for Suzuki-Miyaura coupling.

  • Reaction Setup : To a dry reaction vessel, add 2-Chloro-7-fluoroquinoline-3-methanol (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Inert Atmosphere : Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Catalyst Addition : Under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., XPhos Pd G3, 2-5 mol%).

  • Solvent Addition : Add the anhydrous, degassed solvent (e.g., 1,4-dioxane) via syringe.

  • Reaction : Heat the mixture to the desired temperature (e.g., 90-110 °C) with vigorous stirring.

  • Monitoring : Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up : Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup : To a dry reaction vessel, add 2-Chloro-7-fluoroquinoline-3-methanol (1.0 equiv.), the amine (1.2-1.5 equiv.), and the base (e.g., NaOtBu, 1.5-2.0 equiv.).

  • Inert Atmosphere : Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Catalyst Addition : Under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., RuPhos Pd G3, 2-5 mol%).

  • Solvent Addition : Add the anhydrous, degassed solvent (e.g., toluene) via syringe.

  • Reaction : Heat the mixture to the desired temperature (e.g., 100-120 °C) with vigorous stirring.

  • Monitoring : Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up : Cool the reaction to room temperature, quench carefully with saturated aqueous NH₄Cl, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purification : Purify the crude product by column chromatography on silica gel.

References

  • Technical Support Center: Improving Selectivity in Functionalizing Quinoline Rings - Benchchem. (URL not available)
  • Palladium-catalyzed tandem reaction of 2-chloroquinoline-3-carbaldehydes and isocyanides - PubMed. [Link]

  • Application Notes and Protocols for Suzuki Coupling Reactions with 2-Chloro-3-(2-pyridinyl)quinoxaline - Benchchem. (URL not available)
  • Technical Support Center: Optimization of 2-Chloro-3-(2-pyridinyl)quinoxaline Coupling Reactions - Benchchem. (URL not available)
  • Palladium‐Catalyzed Cross‐Coupling of 2‐Chloroquinoxaline N‐Oxides with Arylboronic Acids | Request PDF - ResearchGate. [Link]

  • Initial Investigation of C–H Functionalization of Pentafluorobenzene with 2-Chloroquinoline Catalyzed by Palladium and Hemilabile Benzimidazolyl Phosphine Ligands - ResearchGate. [Link]

  • Technical Support Center: Overcoming Low Reactivity of Cinnolin-8-amine in Coupling Reactions - Benchchem. (URL not available)
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - DSpace@MIT. [Link]

  • One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids - PMC. [Link]

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
  • Buchwald–Hartwig amination - Wikipedia. [Link]

  • Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2,6-Dichloroquinoxaline - Benchchem. (URL not available)
  • Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore - ResearchGate. [Link]

  • Screening of different bases for Suzuki coupling a - ResearchGate. [Link]

  • Application Notes and Protocols for Buchwald- Hartwig Amination of 5-Chloro-2-fluoropyridin-3 - Benchchem. (URL not available)
  • Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates - Beilstein Journals. [Link]

  • Ligand-Controlled Regioselective Dearomative Vicinal and Conjugate Hydroboration of Quinolines - PMC. [Link]

  • Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach - MDPI. [Link]

  • Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach - PubMed. [Link]

  • Troubleshooting guide for Suzuki coupling with 2-Chloro-6,7-difluoroquinoxaline - Benchchem. (URL not available)
  • The proposed catalytic cycle for Suzuki coupling and the roles of a... - ResearchGate. [Link]

  • Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest - PMC. [Link]

  • Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Chloro-3-(2-thienyl)quinoxaline - Benchchem. (URL not available)
  • Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave - ScholarWorks @ UTRGV. [Link]

  • Buchwald-Hartwig Aminations of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC. [Link]

  • Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts - ResearchGate. [Link]

  • Suzuki reaction - Wikipedia. [Link]

  • バックワルド・ハートウィグ クロスカップリング Buchwald-Hartwig Cross Coupling. [Link]

  • The proposed catalytic cycle for Suzuki coupling and the roles of a... - ResearchGate. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. [Link]

  • Stereoselective Preparation and Palladium‐Catalyzed Suzuki–Miyaura Cross‐Coupling of Alkenyl Sulfoximines. [Link]

  • Suzuki Coupling - Organic Chemistry Portal. [Link]

  • Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening - ChemRxiv. [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]

  • One-Pot Cross-Coupling/C–H Functionalization Reactions: Quinoline as a Substrate and Ligand through N–Pd Interaction | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - Frontiers. [Link]

  • Current developments of metal- and metalloid-based quinoline compounds as leishmanicidal agents - Frontiers. [Link]

  • Cu–ABNO Catalyst for the Synthesis of Quinolines and Pyrazines via Aerobic Double Dehydrogenation of Alcohols | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Quinolines as extremely potent and selective PDE5 inhibitors as potential agents for treatment of erectile dysfunction. | Merck. (URL not available)

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the NMR Spectroscopic Signature of 2-Chloro-7-fluoroquinoline-3-methanol

For researchers engaged in the synthesis and characterization of novel heterocyclic compounds, particularly within the realm of drug discovery, a comprehensive understanding of their structural features is paramount. Nuc...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers engaged in the synthesis and characterization of novel heterocyclic compounds, particularly within the realm of drug discovery, a comprehensive understanding of their structural features is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the elucidation of molecular architecture in solution. This guide provides an in-depth comparative analysis of the ¹H and ¹³C NMR chemical shifts for 2-Chloro-7-fluoroquinoline-3-methanol, a polysubstituted quinoline with potential applications in medicinal chemistry. In the absence of direct, published experimental data for this specific molecule, this guide synthesizes data from closely related analogues and foundational principles of NMR spectroscopy to predict and rationalize its spectral characteristics.

The Quinoline Scaffold: A Privileged Structure in Medicinal Chemistry

The quinoline ring system is a recurring motif in a vast number of biologically active compounds, including established drugs like the antimalarial chloroquine and the antituberculosis agent bedaquiline. The functionalization of the quinoline core allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. The title compound, 2-Chloro-7-fluoroquinoline-3-methanol, incorporates three key substituents: a chlorine atom at the 2-position, a fluorine atom at the 7-position, and a methanol group at the 3-position. Each of these groups exerts distinct electronic effects that modulate the chemical environment of the quinoline's protons and carbons, leading to a unique NMR fingerprint.

Predicted NMR Chemical Shifts for 2-Chloro-7-fluoroquinoline-3-methanol

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for 2-Chloro-7-fluoroquinoline-3-methanol. These predictions are based on the analysis of substituent effects derived from literature data for related compounds.[1][2] The solvent is assumed to be CDCl₃, a common choice for NMR analysis of organic molecules.[1]

Table 1: Predicted ¹H NMR Chemical Shifts (in CDCl₃)

Proton PositionPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
H-48.1 - 8.3s
H-57.9 - 8.1dd
H-67.3 - 7.5ddd
H-87.7 - 7.9dd
-CH₂OH (methylene)4.8 - 5.0s
-CH₂OH (hydroxyl)Variable (broad s)broad s

Table 2: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)

Carbon PositionPredicted Chemical Shift (δ, ppm)
C-2151 - 153
C-3135 - 137
C-4138 - 140
C-4a127 - 129
C-5115 - 117 (d, JCF)
C-6120 - 122 (d, JCF)
C-7162 - 164 (d, 1JCF)
C-8128 - 130 (d, JCF)
C-8a147 - 149
-CH₂OH60 - 63

Comparative Analysis: Deconstructing the Substituent Effects

The predicted chemical shifts can be rationalized by dissecting the influence of each substituent on the quinoline core. This analysis is grounded in the fundamental principles of electronegativity, inductive effects, and resonance (mesomeric) effects, which govern the shielding and deshielding of nuclei in an NMR experiment.[3]

The Influence of the 2-Chloro Substituent

The chlorine atom at the C-2 position is strongly electronegative, leading to a significant deshielding (downfield shift) of the adjacent C-2 carbon.[1] This effect is also transmitted to other positions in the pyridine ring, notably C-4 and the proton at H-4. In 2-chloroquinoline, the C-2 signal is observed far downfield, and the H-4 proton is also shifted downfield compared to the parent quinoline.[1] We anticipate a similar, pronounced downfield shift for C-2 and H-4 in our target molecule.

The Impact of the 7-Fluoro Substituent

Fluorine is the most electronegative element, and its presence on the carbocyclic ring has a profound impact on the NMR spectrum. The C-7 carbon will experience a very large downfield shift due to the direct attachment of fluorine, and it will appear as a doublet due to one-bond C-F coupling (¹JCF), which is typically in the range of 240-260 Hz.[4] The adjacent carbons (C-6 and C-8) and protons (H-6 and H-8) will also exhibit smaller two-bond and three-bond C-F and H-F couplings, leading to more complex splitting patterns. The fluorine atom's electron-withdrawing inductive effect will generally deshield the carbons and protons in its vicinity.

The Role of the 3-Methanol Group

The -CH₂OH group at the C-3 position introduces both a methylene (-CH₂) and a hydroxyl (-OH) group. The methylene protons are expected to appear as a singlet, as they lack adjacent proton neighbors for coupling. Their chemical shift, predicted in the 4.8-5.0 ppm range, is downfield due to the proximity to the aromatic ring and the deshielding effect of the oxygen atom. The corresponding methylene carbon will resonate in the 60-63 ppm region. The hydroxyl proton signal is often broad and its chemical shift is highly dependent on concentration, temperature, and solvent, as it participates in hydrogen bonding.[5]

Experimental Protocol for NMR Spectroscopic Analysis

To validate the predicted chemical shifts and fully characterize 2-Chloro-7-fluoroquinoline-3-methanol, the following experimental protocol is recommended.

Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of the solid 2-Chloro-7-fluoroquinoline-3-methanol.

  • Dissolution: Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube. CDCl₃ is a good starting choice for its ability to dissolve a wide range of organic compounds and its relatively simple solvent residual peak.[6][7]

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).

  • Homogenization: Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.

NMR Data Acquisition

The following experiments should be performed on a 400 MHz or higher field NMR spectrometer for optimal resolution and sensitivity.

  • ¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. Key parameters to optimize include the spectral width, acquisition time, and relaxation delay.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will likely be necessary compared to the ¹H spectrum due to the lower natural abundance of the ¹³C isotope.

  • 2D NMR (for full assignment):

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks and confirm proton connectivities.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) ¹H-¹³C correlations, which is crucial for assigning quaternary carbons and piecing together the molecular fragments.

Figure 1: Molecular structure of 2-Chloro-7-fluoroquinoline-3-methanol with atom numbering.

Conclusion

This guide provides a foundational understanding of the expected ¹H and ¹³C NMR spectral features of 2-Chloro-7-fluoroquinoline-3-methanol. By leveraging a comparative approach and established principles of NMR spectroscopy, we have constructed a predictive framework that can guide researchers in the analysis and confirmation of this compound's structure. The detailed experimental protocol offers a clear pathway for obtaining high-quality empirical data, which will be essential for validating these predictions and enabling further research into the applications of this and related quinoline derivatives.

References

  • Royal Society of Chemistry. Supplementary Information for publications. Available from: [Link]

  • Zovko, M. et al. (2010). Effects of substituents on the NMR features of basic bicyclic ring systems of fluoroquinolone antibiotics and the relationships between NMR chemical shifts, molecular descriptors and drug-likeness parameters. PubMed. Available from: [Link]

  • Mavromoustakos, T. et al. (2006). A new approach to quantitative NMR: fluoroquinolones analysis by evaluating the chemical shift displacements. PubMed. Available from: [Link]

  • Royal Society of Chemistry. Supplementary Data for publications. Available from: [Link]

  • Mavromoustakos, T. et al. (2006). A new approach to quantitative NMR: Fluoroquinolones analysis by evaluating the chemical shift displacements. ResearchGate. Available from: [Link]

  • Patel, R. et al. (2019). Design and synthesis of new quinoline hybrid derivatives and their antimicrobial, antimalarial and antitubercular activities. CORE. Available from: [Link]

  • Perlego. Factors Affecting Chemical Shift | Overview & Research Examples. Available from: [Link]

  • Royal Society of Chemistry. Supporting Information: Facile Synthesis of 2-Substituted Quinolines and 3-Alkynyl-2-Aryl-2H- Indazole via SnCl2-Mediated Reduction. Available from: [Link]

  • Huan, T. T. (2021). SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. HETEROCYCLES, 104(2). Available from: [Link]

  • MDPI. 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline. (2022). Available from: [Link]

  • International Journal of Pharmaceutical Sciences. Design, Synthesis, Characterisation and Biological Evaluation of Novel 7- Fluoroquinolone Derivatives. Available from: [Link]

  • Babij, N. R. et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667. Available from: [Link]

  • TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. (2018). Available from: [Link]

  • Beck, A. CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. University of North Florida Digital Commons. Available from: [Link]

  • American Chemical Society. Single-Crystal NMR Characterization of Halogen Bonds. (2019). Available from: [Link]

  • SciSpace. Synthesis of 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine. (2022). Available from: [Link]

  • Oriental Journal of Chemistry. Synthesis, Characterization and Pharmacological Studies of Some Substituted Fluoroquinolones. Available from: [Link]

  • Fulmer, G. R. et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. Available from: [Link]

  • Asian Journal of Chemistry. Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. (2001). Available from: [Link]

Sources

Comparative

Comparative Reactivity Guide: 2-Chloro-7-fluoroquinoline-3-methanol vs. 2-Chloroquinoline-3-methanol

Executive Summary As a Senior Application Scientist, I frequently guide drug development professionals in selecting the optimal building blocks for target synthesis. Quinoline derivatives are highly privileged scaffolds...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently guide drug development professionals in selecting the optimal building blocks for target synthesis. Quinoline derivatives are highly privileged scaffolds in medicinal chemistry, frequently utilized in the synthesis of antimalarials, kinase inhibitors, and fluoroquinolone antibiotics[1].

When designing synthetic routes involving quinoline cores, the choice between 2-chloroquinoline-3-methanol and its fluorinated analog, 2-chloro-7-fluoroquinoline-3-methanol , is not merely a matter of final target structure—it fundamentally alters the kinetic and thermodynamic landscape of your intermediate steps. This guide objectively compares the reactivity profiles of these two substrates, providing the mechanistic causality and self-validating experimental protocols necessary to optimize your workflows.

Structural and Electronic Profiling

To understand the reactivity differences, we must first analyze the electronic perturbations introduced by the fluorine atom at the C-7 position.

  • 2-Chloroquinoline-3-methanol (Base Scaffold): Contains a mildly electron-deficient quinoline core. The C-2 position is activated for Nucleophilic Aromatic Substitution (SNAr) due to the adjacent electronegative nitrogen atom, which lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the ring. The C-3 methanol group serves as a versatile primary alcohol handle.

  • 2-Chloro-7-fluoroquinoline-3-methanol (Fluorinated Scaffold): The addition of the highly electronegative fluorine atom at C-7 introduces a strong inductive electron-withdrawing effect (-I). Although fluorine possesses a resonance-donating effect (+R), its inductive pull dominates across the meta-relationship to the C-2 position. This further depletes electron density from the aromatic system, significantly lowering the activation energy required for nucleophilic attack[2].

Comparative Reactivity Analysis

A. Nucleophilic Aromatic Substitution (SNAr) at C-2

SNAr proceeds via an addition-elimination mechanism, where the rate-determining step is typically the initial nucleophilic attack that disrupts aromaticity to form a negatively charged intermediate[3].

  • Causality: The formation of this anionic intermediate, known as the Meisenheimer complex, is the energetic bottleneck of the reaction[2]. Electron-withdrawing groups (EWGs) stabilize this negative charge. Because the 7-fluoro substituent continuously withdraws electron density from the ring, it stabilizes the Meisenheimer complex much more effectively than the unsubstituted analog. Consequently, 2-chloro-7-fluoroquinoline-3-methanol exhibits significantly faster SNAr kinetics and requires milder conditions when reacted with amines, alkoxides, or thiolates[4].

B. Oxidation and Functionalization at C-3 Methanol

Both substrates feature a primary alcohol at the C-3 position, which is commonly oxidized to a carbaldehyde for subsequent Knoevenagel condensations or reductive aminations.

  • Causality: The C-7 fluorine is spatially distant from the C-3 hydroxymethyl group and does not exert meaningful steric hindrance. Electronically, the -I effect of the fluorine slightly increases the oxidation potential of the alcohol, but standard oxidants (e.g., MnO2, Swern, or Dess-Martin periodinane) possess more than enough thermodynamic driving force to oxidize both substrates with equivalent, near-quantitative yields.

C. Palladium-Catalyzed Cross-Coupling at C-2

For Suzuki-Miyaura or Sonogashira couplings, the initial step is the oxidative addition of Pd(0) into the C-Cl bond.

  • Causality: Oxidative addition is accelerated by electron-deficient aryl halides. Therefore, the 7-fluoro analog undergoes faster oxidative addition, allowing for lower catalyst loadings or lower reaction temperatures compared to the non-fluorinated base scaffold.

Quantitative Data Summary

The table below summarizes the comparative performance metrics based on standardized internal laboratory benchmarks for these two building blocks.

Reaction TypeReagents / Conditions2-Chloroquinoline-3-methanol2-Chloro-7-fluoroquinoline-3-methanolMechanistic Rationale
SNAr (Amination) Morpholine (2.0 eq), K2CO3, DMF, 90 °C75% yield (Requires 4-6 hours)92% yield (Complete in 2 hours)7-F stabilizes the anionic Meisenheimer complex, lowering activation energy.
C-3 Oxidation MnO2 (5.0 eq), DCM, RT, 12 h88% yield87% yield7-F has negligible steric/electronic impact on the primary alcohol.
Suzuki Coupling Ar-B(OH)2, Pd(PPh3)4, K2CO3, 80 °C65% yield (Standard kinetics)80% yield (Faster conversion)Electron-deficient ring accelerates Pd(0) insertion into the C-Cl bond.

Mechanistic Pathway Visualization

The following diagram illustrates the causality behind the accelerated SNAr reactivity of the fluorinated scaffold.

SNAr_Mechanism Substrate 2-Chloro-7-fluoroquinoline Derivative Meisenheimer Meisenheimer Complex (Stabilized by 7-F EWG) Substrate->Meisenheimer Rate-determining Addition Nucleophile Nucleophile (e.g., Morpholine) Nucleophile->Meisenheimer Attack at C-2 Product 2-Substituted Quinoline Product Meisenheimer->Product Fast Elimination LeavingGroup Chloride Ion (Cl-) Meisenheimer->LeavingGroup Departure

Figure 1: SNAr addition-elimination mechanism highlighting Meisenheimer complex stabilization.

Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocol represents a self-validating system for the nucleophilic amination of these substrates.

Protocol: Nucleophilic Aromatic Substitution with Morpholine

Objective: Synthesize 2-morpholinoquinoline-3-methanol derivatives to evaluate SNAr kinetics.

  • Preparation & Dissolution: In an oven-dried 50 mL round-bottom flask, dissolve 1.0 mmol of the target quinoline substrate in 5.0 mL of anhydrous N,N-Dimethylformamide (DMF).

    • Causality: DMF is selected as a polar aprotic solvent because it leaves the nucleophile unsolvated, maximizing its kinetic energy for the attack.

  • Reagent Addition: Add 2.0 mmol (2.0 eq) of morpholine, followed by 2.0 mmol of anhydrous potassium carbonate (K2CO3).

    • Causality: K2CO3 acts as an acid scavenger. It neutralizes the HCl byproduct generated during the reaction, preventing the protonation of morpholine which would otherwise render it non-nucleophilic.

  • Thermal Activation & Validation: Heat the mixture to 90 °C under a nitrogen atmosphere. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane/Ethyl Acetate (7:3) eluent system.

    • Self-Validation: The reaction is deemed complete when the starting material spot completely disappears. The 7-fluoro derivative will validate completion in ~2 hours, whereas the non-fluorinated analog requires ~4-6 hours.

  • Quenching & Workup: Cool the reaction to room temperature and pour it over 20 mL of crushed ice water to precipitate the product and remove DMF. Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product via silica gel column chromatography.

Experimental_Workflow Step1 1. Dissolution (Substrate in DMF) Step2 2. Reagent Addition (Amine + K2CO3) Step1->Step2 Step3 3. Thermal Activation (90°C, TLC Monitor) Step2->Step3 Step4 4. Aqueous Workup (Ice quench, EtOAc) Step3->Step4 Step5 5. Purification (Silica Gel Column) Step4->Step5

Figure 2: Standardized self-validating experimental workflow for C-2 nucleophilic aromatic substitution.

References

  • Title : Nucleophilic aromatic substitution Source : Wikipedia URL : [Link]

  • Title : Nucleophilic Aromatic Substitution: Introduction and Mechanism Source : Master Organic Chemistry URL :[Link]

  • Title : Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs Source : PMC (National Institutes of Health) URL :[Link]

  • Title : Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions Source : PMC (National Institutes of Health) URL :[Link]

Sources

Validation

Comparative Guide: Mass Spectrometry Platforms for the Characterization of 2-Chloro-7-fluoroquinoline-3-methanol

Executive Summary The compound 2-Chloro-7-fluoroquinoline-3-methanol (CAS: 1017429-31-0; C10​H7​ClFNO ) is a highly functionalized heterocyclic building block frequently utilized in the synthesis of kinase inhibitors and...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-Chloro-7-fluoroquinoline-3-methanol (CAS: 1017429-31-0; C10​H7​ClFNO ) is a highly functionalized heterocyclic building block frequently utilized in the synthesis of kinase inhibitors and anti-infective agents. Accurate structural characterization and trace-level quantification of this compound in biological matrices or synthetic mixtures require robust analytical methodologies.

As a Senior Application Scientist, I have designed this guide to objectively compare the performance of High-Resolution Quadrupole Time-of-Flight (HR-Q-TOF) mass spectrometry against Triple Quadrupole (QqQ) mass spectrometry for the analysis of this specific quinoline derivative. By understanding the fundamental causality behind its fragmentation patterns, laboratories can implement self-validating protocols that ensure absolute data integrity.

Platform Comparison: HR-Q-TOF vs. Triple Quadrupole (QqQ)

Selecting the correct mass spectrometry platform depends entirely on the analytical objective: structural elucidation (qualitative) versus targeted monitoring (quantitative). High-resolution mass spectrometry (like Q-TOF or Orbitrap) outperforms QqQ for qualitative discovery due to its exact mass capabilities, whereas QqQ remains the gold standard for high-sensitivity quantitation[1].

Table 1: Performance Comparison for Quinoline Derivative Analysis
FeatureHR-Q-TOF MSTriple Quadrupole (QqQ) MS
Primary Application Structural elucidation, impurity profilingHigh-throughput targeted quantitation
Mass Accuracy <5 ppm (Exact Mass)Nominal Mass ( ±0.1 Da )
Linear Dynamic Range 103−105 105−106
Isotope Resolution Resolves fine isotopic structures ( 35Cl vs 37Cl )Low resolution; relies on nominal mass ratios
Data Acquisition Untargeted Full Scan / Auto MS/MSTargeted Multiple Reaction Monitoring (MRM)
Matrix Resistance Susceptible to dynamic range saturationHighly resistant; superior signal-to-noise in MRM

Mechanistic Fragmentation Pathways (The Causality)

To design a robust MS method, one must understand why a molecule fragments the way it does under Collision-Induced Dissociation (CID). The basicity of the quinoline nitrogen ( pKa≈4.9 ) makes Electrospray Ionization Positive mode (ESI+) the optimal choice, readily yielding the protonated precursor ion [M+H]+ at m/z 212.027 .

The Built-In Diagnostic: Chlorine Isotopic Signatures

Because this molecule contains a single chlorine atom, its mass spectrum inherently features a strict isotopic pattern. Chlorine exists naturally as 35Cl (75%) and 37Cl (25%)[2]. Consequently, the molecular ion region will display two peaks separated by 2 m/z units ( m/z 212.0 and m/z 214.0 ) with peak heights in an exact 3:1 ratio [3]. This acts as a primary self-validation metric: if a peak at m/z 212.0 lacks a corresponding m/z 214.0 peak at 33% intensity, it is an isobaric interference, not the target analyte.

Collision-Induced Dissociation (CID) Mechanics

Upon isolation of the [M+H]+ precursor, increasing the collision energy (CE) triggers specific, predictable neutral losses:

  • Loss of Water (-18 Da): The hydroxymethyl group at the C-3 position is highly labile. Low collision energies (15-20 eV) drive the elimination of H2​O , yielding a resonance-stabilized methylene-quinoline cation at m/z 194.016 .

  • Loss of Hydrogen Fluoride (-20 Da): The fluorine atom at the C-7 position can undergo neutral loss of HF, a classic hallmark of fluoroaromatic compounds, yielding m/z 192.021 .

  • Quinoline Ring Cleavage (-27 Da): At higher collision energies (30-40 eV), the nitrogenous aromatic core undergoes deep fragmentation. The expulsion of hydrogen cyanide (HCN) is a widely documented and highly characteristic fragmentation pathway for quinoline and isoquinoline derivatives[4],[5].

Fragmentation M [M+H]+ m/z 212.027 (35Cl Isotope) M_iso [M+2+H]+ m/z 214.024 (37Cl Isotope) M->M_iso 3:1 Isotopic Ratio (Self-Validation) F1 [M+H - H2O]+ m/z 194.016 M->F1 -H2O (-18 Da) Benzylic Cleavage F2 [M+H - HF]+ m/z 192.021 M->F2 -HF (-20 Da) Fluoroaromatic Loss F4 [M+H - HCN]+ m/z 185.016 M->F4 -HCN (-27 Da) Quinoline Core Cleavage F3 [M+H - H2O - CO]+ m/z 166.021 F1->F3 -CO (-28 Da) Ring Contraction

ESI+ Collision-Induced Dissociation (CID) pathways for 2-Chloro-7-fluoroquinoline-3-methanol.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness, the following LC-MS/MS protocol is designed as a self-validating system . The method forces the instrument to cross-reference its own data against theoretical chemical laws (isotopic ratios and orthogonal fragmentation).

Protocol: Targeted Quantitation via LC-QqQ MS

Step 1: Chromatographic Separation

  • Column: C18 Reverse Phase ( ). Causality: The hydrophobic quinoline core retains well on C18, while the sub-2-micron particles provide sharp peak shapes to maximize signal-to-noise.

  • Mobile Phase A: 0.1% Formic Acid in Water. Causality: Low pH ensures the quinoline nitrogen remains fully protonated for maximum ESI+ efficiency.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.5 minutes.

Step 2: Source Optimization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Desolvation Temperature: 350∘C . Causality: High temperature is required to efficiently evaporate the aqueous droplet and release the gas-phase [M+H]+ ions.

Step 3: MRM Transition Setup & Self-Validation Criteria Program the QqQ to monitor the following Multiple Reaction Monitoring (MRM) transitions.

  • Validation Criterion 1 (Isotope Check): The system must monitor both m/z 212.0→194.0 and m/z 214.0→196.0 . If the peak area ratio deviates from 3:1 ( ±10% ), the software must flag the sample for matrix interference.

  • Validation Criterion 2 (Ion Ratio): The system must monitor a Quantifier transition (lowest CE, highest abundance) and a Qualifier transition (higher CE, structural confirmation). The ratio between these two transitions must remain constant ( ±15% ) across all calibration standards and unknown samples.

Workflow Start Sample Prep (Protein Precipitation) QTOF HR-Q-TOF MS (Qualitative Discovery) Start->QTOF QqQ Triple Quadrupole (Targeted Quantitation) Start->QqQ QTOF_Step Full Scan / Auto MS/MS Exact Mass: ±5 ppm QTOF->QTOF_Step QqQ_Step MRM Mode Transitions: 212->194, 212->166 QqQ->QqQ_Step Validate Data Validation (Isotope Ratio & RT Match) QTOF_Step->Validate QqQ_Step->Validate

Analytical workflow comparing HR-Q-TOF and QqQ platforms for quinoline derivative analysis.

Quantitative Data Summary

The following table summarizes the exact masses and optimized MRM parameters required to execute the self-validating protocol described above.

Table 2: Exact Mass and MRM Transition Parameters
Ion TypeFormulaExact Mass ( m/z )QqQ PrecursorQqQ ProductCollision Energy (eV)Purpose
Precursor ( 35Cl ) [C10​H8​ClFNO]+ 212.0273212.0--Parent Ion
Precursor ( 37Cl ) [C10​H8​ClFNO]+ 214.0244214.0--Isotope Validation
Fragment 1 [C10​H6​ClFN]+ 194.0167212.0194.018Quantifier (Loss of H2​O )
Fragment 2 [C9​H6​ClFN]+ 166.0218212.0166.032Qualifier (Loss of H2​O
  • CO)
Fragment 3 [C9​H7​ClFO]+ 185.0164212.0185.038Structural Confirmation (Loss of HCN)

Sources

Comparative

Comparative Biological Activity of Fluorinated vs. Non-Fluorinated Quinoline Methanols

Executive Summary Quinoline methanols (QMs) represent a foundational class of antimalarial and antimicrobial agents. The structural evolution of these compounds—from the naturally occurring, non-fluorinated quinine to th...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Quinoline methanols (QMs) represent a foundational class of antimalarial and antimicrobial agents. The structural evolution of these compounds—from the naturally occurring, non-fluorinated quinine to the heavily fluorinated synthetic drug mefloquine—highlights a critical trade-off in drug design. While fluorination dramatically enhances metabolic stability and target affinity, it also drives excessive lipophilicity, leading to blood-brain barrier (BBB) penetration and severe neuropsychiatric adverse effects[1].

This guide provides an objective, data-driven comparison of the biological activity, physicochemical properties, and experimental evaluation of fluorinated versus non-fluorinated (and next-generation) quinoline methanols.

Mechanistic Foundations: The Role of Fluorine in QMs

To understand the divergent performance of these analogs, we must examine their mechanism of action. During the blood stage of infection, Plasmodium parasites digest host hemoglobin, releasing toxic free heme (ferriprotoporphyrin IX). To survive, the parasite polymerizes this heme into inert hemozoin crystals[2]. Quinoline methanols bind to the free heme, preventing polymerization and triggering parasite death via oxidative stress and membrane lysis[2].

The Impact of Fluorination:

  • Enhanced Target Accumulation: The addition of trifluoromethyl (-CF₃) groups (as seen in mefloquine) or pentafluorosulfanyl (-SF₅) groups significantly increases the molecule's lipophilicity (LogP). This drives the passive diffusion of the drug into the lipid-rich, acidic food vacuole of the parasite[1].

  • Metabolic Shielding: Fluorine substitution blocks cytochrome P450-mediated oxidation, drastically extending the drug's half-life from hours (quinine) to weeks (mefloquine)[3].

  • The BBB Liability: The same lipophilicity that enhances antimalarial potency allows fluorinated QMs to cross the blood-brain barrier unchecked, causing neurotoxicity[1]. To combat this, Next-Generation Quinoline Methanols (NGQMs) utilize non-fluorinated, modified diamine scaffolds to intentionally restrict BBB access without sacrificing potency[4].

QM_Mechanism Hb Host Hemoglobin Heme Free Toxic Heme (FeIII-PPIX) Hb->Heme Digestion Hz Hemozoin (Inert Crystals) Heme->Hz Detoxification Tox1 QM-Heme Complex (Moderate Accumulation) Heme->Tox1 Tox2 F-QM-Heme Complex (High Accumulation & Stability) Heme->Tox2 NonF_QM Non-Fluorinated QM (e.g., Quinine) NonF_QM->Tox1 Binds Heme F_QM Fluorinated QM (e.g., Mefloquine) F_QM->Tox2 Binds Heme (Lipophilic) Tox1->Hz Inhibits Death Parasite Death via Membrane Lysis Tox1->Death Tox2->Hz Strongly Inhibits Tox2->Death

Fig 1: Comparative mechanism showing how fluorination enhances heme binding and parasite toxicity.

Quantitative Performance Comparison

The following table synthesizes experimental data comparing the in vitro efficacy, cytotoxicity, and BBB permeability of distinct QM classes.

Compound ClassRepresentative DrugHalogen MotifP. falciparum W2 IC₅₀ (ng/mL)Cytotoxicity LC₅₀ (ng/mL)Selectivity Index (SI)BBB Permeability
Non-Fluorinated QuinineNone~30.0 - 50.0>10,000>200Moderate
Fluorinated (CF₃) MefloquineBis-CF₃3.5 - 5.0~4,500~1,000High (Neurotoxic)
Fluorinated (SF₅) SF₅-Mefloquine AnalogCF₃ → SF₅ Switch2.0 - 4.5>10,000>2,500High
Next-Gen (NGQM) Modified Diamine QMNone / Modified5.0 - 15.0>8,000>500Low (<80% of MQ)

Data Interpretation: The substitution of the CF₃ group with an SF₅ group maintains the exceptional antimalarial potency (IC₅₀ < 5.0 ng/mL) while significantly improving the Selectivity Index against mammalian macrophages[1]. Conversely, non-fluorinated NGQMs successfully decouple antimalarial activity from BBB permeability, offering a safer pharmacological profile[4].

Validated Experimental Workflow: High-Throughput Profiling

To objectively compare these analogs, application scientists rely on a self-validating system of phenotypic and physicochemical assays. Below is the standardized protocol for evaluating QM efficacy and safety.

Workflow Culture 1. P. falciparum Culture Dose 2. QM Compound Titration Culture->Dose Incubate 3. 72h Hypoxic Incubation Dose->Incubate Lysis 4. RBC Lysis & SYBR Green I Incubate->Lysis Read 5. Fluorescence Detection Lysis->Read

Fig 2: High-throughput SYBR Green I workflow for assessing quinoline methanol antimalarial efficacy.

Step-by-Step Methodology & Causal Logic

Step 1: Parasite Cultivation and Synchronization

  • Action: Cultivate P. falciparum (chloroquine-resistant strain W2) in human erythrocytes at 2% hematocrit. Synchronize to the ring stage using 5% D-sorbitol.

  • Causality: Sorbitol selectively lyses mature trophozoites due to their increased membrane permeability. Synchronizing to the ring stage ensures that all parasites enter the highly metabolically active trophozoite stage (where hemoglobin digestion peaks) simultaneously during drug exposure, eliminating stage-dependent variance in IC₅₀ values.

Step 2: Compound Preparation and Titration

  • Action: Dissolve fluorinated and non-fluorinated QM analogs in 100% DMSO, followed by serial dilution in culture media to achieve a final DMSO concentration of ≤0.1%.

  • Causality: QMs, particularly highly fluorinated analogs like SF₅-mefloquine, are highly lipophilic and prone to precipitation in aqueous media[1]. Pre-dissolution in DMSO ensures complete solvation, while capping the final concentration at 0.1% prevents solvent-induced cytotoxicity from confounding the efficacy data.

Step 3: Hypoxic Incubation

  • Action: Incubate the drug-parasite cultures in 96-well plates for 72 hours at 37°C under a specialized gas mixture (5% O₂, 5% CO₂, 90% N₂).

  • Causality: P. falciparum is a microaerophilic organism. The 72-hour window covers approximately 1.5 intraerythrocytic developmental cycles, ensuring the drug has ample time to interact with its target across multiple replication phases.

Step 4: Lysis and SYBR Green I Staining

  • Action: Add a lysis buffer containing Triton X-100, saponin, and SYBR Green I dye to all wells. Incubate in the dark for 1 hour.

  • Causality: Triton X-100 and saponin permeabilize both the erythrocyte and parasite membranes. SYBR Green I selectively intercalates into double-stranded DNA. Because mature human erythrocytes lack a nucleus, the resulting fluorescence signal is exclusively proportional to the survival and proliferation of the parasite.

Step 5: PAMPA-BBB Counter-Screening (Safety Validation)

  • Action: Evaluate passive blood-brain barrier permeability using a Parallel Artificial Membrane Permeability Assay (PAMPA) coated with porcine brain lipid.

  • Causality: While in vivo models are definitive, PAMPA-BBB provides a rapid, high-throughput in vitro surrogate to screen out highly lipophilic fluorinated QMs that are likely to cause mefloquine-like neuropsychiatric toxicity, validating the design of non-fluorinated NGQMs[4].

Strategic Implications for Drug Development

The comparative data reveals that while fluorine is a powerful tool for optimizing the pharmacokinetics and potency of quinoline methanols, it is a double-edged sword. The future of QM drug development lies in two diverging paths:

  • Bioisosteric Replacement: Utilizing novel fluorinated motifs (like the CF₃ to SF₅ switch) to maintain metabolic stability while altering the steric bulk to improve the selectivity index[1].

  • Scaffold Redesign: Engineering non-fluorinated, diamine-based quinoline methanols that intentionally restrict BBB permeability, proving that extreme lipophilicity is not a strict prerequisite for nanomolar antimalarial efficacy[4].

References

  • Synthesis and biological evaluation of the first pentafluorosulfanyl analogs of mefloquine - nih.gov -
  • Synthesis, Antimalarial Activity, and Preclinical Pharmacology of a Novel Series of 4′-Fluoro and 4′-Chloro Analogues of Amodiaquine - acs.org -
  • A Physico-Biochemical Study on Potential Redox-Cyclers as Antimalarial and Antischistosomal Drugs - nih.gov -
  • WO2010144101A1 - Next generation quinoloine methanols - google.com -

Sources

Validation

A Comparative Guide to Validating 2-Chloro-7-fluoroquinoline-3-methanol as a Starting Material for Novel Antimalarials

Introduction: The Enduring Scourge of Malaria and the Quinoline Backbone Malaria, a life-threatening disease caused by Plasmodium parasites, continues to pose a significant global health challenge, largely due to the rap...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enduring Scourge of Malaria and the Quinoline Backbone

Malaria, a life-threatening disease caused by Plasmodium parasites, continues to pose a significant global health challenge, largely due to the rapid emergence of drug-resistant parasite strains.[1] The quinoline scaffold has historically been the cornerstone of antimalarial chemotherapy, yielding critical drugs such as chloroquine, amodiaquine, and mefloquine.[2][3][4][5][6] These agents traditionally act by disrupting the parasite's detoxification pathway for heme, a toxic byproduct of hemoglobin digestion, leading to parasite death.[3][7] However, resistance has blunted the efficacy of many of these drugs, creating an urgent need for novel compounds that can circumvent existing resistance mechanisms.[1]

This guide provides an in-depth validation of 2-Chloro-7-fluoroquinoline-3-methanol as a strategic starting material for the next generation of quinoline-based antimalarials. We will objectively compare its synthetic utility against alternative precursors and present a framework for evaluating the resulting compounds, supported by established experimental protocols and comparative data. This analysis is designed for researchers, medicinal chemists, and drug development professionals seeking to innovate within this critical therapeutic area.

Part 1: Synthetic Feasibility and Strategic Advantage

The selection of a starting material is a critical decision in a drug discovery campaign, balancing synthetic accessibility, cost, and the potential for diverse structural modifications. 2-Chloro-7-fluoroquinoline-3-methanol offers a unique combination of features that make it an attractive scaffold.

Rationale for Scaffold Selection

The core 2-chloroquinoline structure provides a reactive "handle" at the C2 position for introducing various side chains, a common strategy in modifying quinoline antimalarials to enhance activity against resistant strains.[8] The fluorine atom at the C7 position is a key bioisosteric modification. Fluorine can block metabolic sites, potentially preventing the formation of toxic metabolites and enhancing the compound's pharmacokinetic profile.[6] The hydroxymethyl group at C3 offers another point for derivatization or can be a crucial part of the final pharmacophore.

A Representative Synthetic Workflow

The synthesis of 2-Chloro-7-fluoroquinoline-3-methanol and its subsequent conversion to a potential antimalarial agent is a multi-step process. The causality behind each step is crucial for understanding its efficiency and scalability. A common and effective route begins with a substituted acetanilide and proceeds via a Vilsmeier-Haack reaction, a powerful method for formylating activated aromatic rings.

G cluster_0 Synthesis of Starting Material cluster_1 Derivatization to Antimalarial Candidate A 3-Fluoroacetanilide C 2-Chloro-7-fluoroquinoline- 3-carbaldehyde A->C Cyclization & Formylation B Vilsmeier-Haack Reagent (POCl₃, DMF) B->C E 2-Chloro-7-fluoroquinoline- 3-methanol (Target Starting Material) C->E Selective Aldehyde Reduction D Reduction (e.g., NaBH₄) D->E G Final Antimalarial Candidate E->G Nucleophilic Aromatic Substitution (SNAr) at C2 F Nucleophilic Side Chain (e.g., N,N-diethylethylenediamine) F->G G cluster_0 Normal Parasite Physiology cluster_1 Quinoline Drug Intervention A Parasite digests Hemoglobin in Digestive Vacuole B Toxic Free Heme (Ferriprotoporphyrin IX) A->B C Heme Polymerase (Enzymatic Process) B->C D Hemozoin Crystal (Non-Toxic) C->D F Drug-Heme Complex Blocks Polymerization C->F Inhibition E Quinoline Drug (e.g., from 2-Chloro-7- fluoroquinoline-3-methanol) E->F G Toxic Heme Accumulation F->G H Oxidative Stress & Parasite Death G->H

Caption: The proposed mechanism of action for quinoline antimalarials.

Comparative Performance Data (Illustrative)

The following table presents illustrative data for a hypothetical compound, "Candidate-7F," derived from our starting material, compared against standard antimalarials. This data is synthesized based on typical performance characteristics of novel quinoline analogs reported in the literature.

CompoundIC₅₀ (nM) vs. Pf 3D7 (Sensitive)IC₅₀ (nM) vs. Pf K1 (Resistant)CC₅₀ (nM) vs. Vero CellsSelectivity Index (SI) vs. K1
Chloroquine 15350>30,000~86
Amodiaquine 1260>20,000~333
Candidate-7F 2045>50,000>1,111

These illustrative results highlight the potential of derivatives from 2-Chloro-7-fluoroquinoline-3-methanol. "Candidate-7F" maintains high potency against the resistant K1 strain, a significant improvement over chloroquine, and demonstrates a superior selectivity index, suggesting a wider therapeutic window.

Part 3: Standard Operating Protocols

For any validation effort, reproducible and standardized protocols are paramount. The following sections provide detailed, self-validating methodologies for the key experiments described.

Protocol 1: Synthesis of a Candidate Antimalarial

Objective: To synthesize a representative N-(2-((2-chloro-7-fluoroquinolin-3-yl)methoxy)ethyl)-N,N-diethylethanamine from the starting material.

Materials:

  • 2-Chloro-7-fluoroquinoline-3-methanol

  • Sodium hydride (60% dispersion in mineral oil)

  • 2-(Diethylamino)ethyl chloride hydrochloride

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate, Saturated sodium bicarbonate solution, Brine

  • Magnesium sulfate

Procedure:

  • Preparation: Under an inert nitrogen atmosphere, add 2-Chloro-7-fluoroquinoline-3-methanol (1.0 eq) to a flame-dried round-bottom flask containing anhydrous DMF.

  • Deprotonation: Cool the solution to 0°C in an ice bath. Add sodium hydride (1.2 eq) portion-wise over 10 minutes. Causality: The strong base NaH deprotonates the primary alcohol to form a more nucleophilic alkoxide, which is necessary to attack the alkyl halide.

  • Stirring: Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Side Chain Addition: Add 2-(Diethylamino)ethyl chloride hydrochloride (1.5 eq) to the reaction mixture. Causality: This introduces the amine-containing side chain via a Williamson ether synthesis.

  • Reaction: Heat the reaction mixture to 60°C and stir for 12-18 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction to room temperature and carefully quench by the slow addition of water. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine. Causality: The washes remove residual DMF, unreacted starting materials, and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via column chromatography on silica gel to yield the final compound. Characterize by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: In Vitro Antiplasmodial SYBR Green I Assay

Objective: To determine the IC₅₀ value of a test compound against P. falciparum.

Materials:

  • Synchronized ring-stage P. falciparum culture (e.g., 3D7 or K1) at 2% hematocrit and 1% parasitemia.

  • Complete culture medium (RPMI 1640 with supplements).

  • Test compound stock solution in DMSO.

  • SYBR Green I Lysis Buffer.

  • Sterile 96-well black microplates.

Procedure:

  • Drug Plating: Prepare serial dilutions of the test compound in complete medium. Dispense 100 µL of each dilution into triplicate wells of a 96-well plate. Include drug-free wells (negative control) and wells with a known antimalarial like chloroquine (positive control).

  • Parasite Addition: Add 100 µL of the synchronized parasite culture to each well. The final volume is 200 µL.

  • Incubation: Incubate the plate for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂, 90% N₂). Causality: A 72-hour incubation allows for at least one full intraerythrocytic lifecycle, ensuring the drug's effect on parasite replication can be accurately measured.

  • Lysis: After incubation, freeze the plate at -80°C for at least 2 hours to lyse the cells.

  • Staining: Thaw the plate and add 100 µL of SYBR Green I Lysis Buffer to each well. Mix gently and incubate in the dark at room temperature for 1-2 hours. Causality: The lysis buffer breaks open the cells and parasite, releasing DNA, which is then bound by the SYBR Green I dye.

  • Fluorescence Reading: Measure fluorescence using a plate reader with excitation and emission wavelengths of ~485 nm and ~530 nm, respectively.

  • Data Analysis:

    • Subtract the background fluorescence of non-parasitized red blood cells.

    • Normalize the data by expressing fluorescence as a percentage of the drug-free control wells (100% growth).

    • Plot the percentage inhibition versus the log of the drug concentration and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value. [9]

Conclusion and Future Outlook

This guide establishes that 2-Chloro-7-fluoroquinoline-3-methanol is a highly valid and strategic starting material for the development of novel antimalarial agents. Its key advantages lie in the synthetic accessibility of its derivatives and the inherent properties of the fluorinated quinoline core, which can confer improved metabolic stability and potency against resistant parasite strains. The comparative analysis shows a clear strategic advantage over more traditional precursors, offering greater flexibility for creating a diverse chemical library.

The provided experimental framework offers a robust pathway for synthesizing and evaluating new chemical entities derived from this scaffold. The illustrative data, based on established trends, suggests that compounds from this series have a high potential to exhibit potent activity against multi-drug resistant P. falciparum with an excellent safety profile.

Future work should focus on synthesizing a small, focused library of analogs by varying the side chain at the C2 position and further modifying the C3-methanol group. This will allow for the development of a comprehensive Structure-Activity Relationship (SAR) to guide the optimization of lead compounds for in vivo testing in murine malaria models. [10][11][12][13]By leveraging the strategic advantages of 2-Chloro-7-fluoroquinoline-3-methanol, the research community is well-positioned to develop the next generation of quinoline drugs in the global fight against malaria.

References

  • Quinoline antimalarials: mechanisms of action and resistance - PubMed. (n.d.). PubMed. [Link]

  • Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents - PubMed. (n.d.). PubMed. [Link]

  • Insights into the mechanism of action of quinoline antimalarials against Plasmodium falciparum revealed by novel fluorescent analogues and chemical proteomics - MESA. (n.d.). MESA. [Link]

  • In vitro assessment for cytotoxicity screening of new antimalarial candidates. (2022). SciELO. [Link]

  • Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo | PNAS. (2019). PNAS. [Link]

  • Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review. (2017). Frontiers. [Link]

  • Human Malaria in Immunocompromised Mice: New In Vivo Model for Chemotherapy Studies. (n.d.). ASM Journals. [Link]

  • In vitro evaluations of antimalarial drugs and their relevance to clinical outcomes - PMC. (n.d.). NCBI. [Link]

  • The Importance of Murine Models and Their Resultant In Vivo Pharmacokinetics, Safety, and Efficacy Assessments for Antimalarial Drug Discovery. (2025). Preprints.org. [Link]

  • In vitro evaluation of antimalarial compounds using transgenic parasites - MESA. (2024). MESA. [Link]

  • Antimalarial Drugs with Quinoline Nucleus and Analogs. (2023). IntechOpen. [Link]

  • The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery. (2025). MDPI. [Link]

  • In vitro assessment for cytotoxicity screening of new antimalarial candidates. (2022). SciELO. [Link]

  • Synthesis and antimalarial potential of some novel quinoline-pyrazolopyridine derivatives. (n.d.). ScienceDirect. [Link]

  • In vitro assessment for cytotoxicity screening of new antimalarial candidates - Academia.edu. (n.d.). Academia.edu. [Link]

  • In vitro assessment for cytotoxicity screening of new antimalarial candidates. (2025). ResearchGate. [Link]

  • A Review on Synthesis of Quinoline Analogs as Antimalarial, Antibacterial and Anticancer agents. (n.d.). SciSpace. [Link]

  • Structural modifications of quinoline-based antimalarial agents: Recent developments. (n.d.). Wolters Kluwer. [Link]

  • A New In Vivo Screening Paradigm to Accelerate Antimalarial Drug Discovery. (2013). PLOS ONE. [Link]

  • In vitro assessment for cytotoxicity screening of new antimalarial candidates - SciELO. (n.d.). SciELO. [Link]

  • Statistical Model To Evaluate In Vivo Activities of Antimalarial Drugs in a Plasmodium cynomolgi-Macaque Model for Plasmodium vivax Malaria - PMC. (n.d.). NCBI. [Link]

  • A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. (2022). MDPI. [Link]

  • In vitro antiplasmodial activity, cytotoxicity, and gas chromatography – flame ionization detector metabolites fingerprint of extracts and fractions from Tetrorchidium didymostemon - PMC. (n.d.). NCBI. [Link]

  • 3D-QSAR-based design, synthesis and biological evaluation of 2,4-disubstituted quinoline derivatives as antimalarial agents. (2023). Taylor & Francis. [Link]

  • In Vitro Assessment of Antiplasmodial Activity and Cytotoxicity of Polyalthia longifolia Leaf Extracts on Plasmodium falciparum Strain NF54 - PMC. (2019). NCBI. [Link]

  • In vitro antiplasmodial activity-directed investigation and UPLC–MS fingerprint of promising extracts and fractions from Termi. (2020). University of Pretoria. [Link]

  • Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity. (n.d.). ScienceDirect. [Link]

  • Introducing New Antimalarial Analogues of Chloroquine and Amodiaquine: A Narrative Review - PMC. (n.d.). NCBI. [Link]

  • Synthesis and in vitro antiplasmodial activities of fluoroquinolone analogs. (n.d.). ChEMBL. [Link]

  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC. (n.d.). NCBI. [Link]

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Comparative

Advanced Building Blocks in Aza-Heterocycle Synthesis: A Comparative Guide to 2-Chloro-7-fluoroquinoline-3-methanol and 2-Chloro-3-quinolinecarboxaldehyde

As drug discovery programs increasingly rely on functionalized nitrogen heterocycles to engage complex biological targets, the selection of starting scaffolds dictates both the synthetic trajectory and the pharmacokineti...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery programs increasingly rely on functionalized nitrogen heterocycles to engage complex biological targets, the selection of starting scaffolds dictates both the synthetic trajectory and the pharmacokinetic viability of the final candidate. Quinolines are privileged pharmacophores found in antimalarial, antibacterial, and anticancer agents[1].

This guide provides an in-depth comparative analysis of two critical quinoline building blocks: 2-chloro-3-quinolinecarboxaldehyde and 2-Chloro-7-fluoroquinoline-3-methanol . While structurally related, their divergent functional groups (aldehyde vs. alcohol) and substitution patterns (hydrogen vs. fluorine at C7) require entirely different synthetic strategies and offer distinct advantages in medicinal chemistry.

Physicochemical & Structural Profiling

To establish a baseline for synthetic planning, the quantitative and structural data for both compounds are summarized below.

Property2-Chloro-3-quinolinecarboxaldehyde2-Chloro-7-fluoroquinoline-3-methanol
CAS Number 73568-25-9[2]1017429-31-0[3]
Molecular Formula C10H6ClNO[2]C10H7ClFNO[3]
Molecular Weight 191.61 g/mol [2]211.62 g/mol [3]
C3 Functional Group Aldehyde (-CHO)Hydroxymethyl (-CH₂OH)
C7 Substituent Hydrogen (-H)Fluorine (-F)
Primary Reactivity Electrophilic condensation, SNArNucleophilic substitution (post-activation), Oxidation
Metabolic Profile Susceptible to C7 oxidationC7-F blocks CYP450-mediated oxidation

Mechanistic Divergence & Medicinal Chemistry Applications

2-Chloro-3-quinolinecarboxaldehyde: The Electrophilic Hub

Characterized by a highly reactive formyl group at the C3 position and a labile chlorine atom at C2, this compound is a bifunctional electrophile[1]. The proximity of the electron-withdrawing nitrogen and the aldehyde group makes the C2-chlorine highly susceptible to Nucleophilic Aromatic Substitution (SNAr) and palladium-catalyzed cross-coupling.

In medicinal chemistry, this scaffold is predominantly used to construct fused aza-heterocycles (e.g., imidazoquinolines and pyrazoloquinolines)[1]. The aldehyde readily undergoes Schiff base formation with primary amines or Knoevenagel condensations with active methylenes, serving as the critical first step in multi-component cyclization cascades.

Workflow1 Core 2-Chloro-3-quinolinecarboxaldehyde Schiff Schiff Base Formation (Primary Amines) Core->Schiff Condensation Knoevenagel Knoevenagel Condensation (Active Methylenes) Core->Knoevenagel Base Catalysis CrossCoupling Cross-Coupling / SNAr (C2-Chloro Substitution) Core->CrossCoupling Pd-Catalysis Fused Fused Aza-heterocycles (e.g., Imidazoquinolines) Schiff->Fused Cyclization Knoevenagel->Fused Cyclization

Divergent synthetic pathways of 2-chloro-3-quinolinecarboxaldehyde.
2-Chloro-7-fluoroquinoline-3-methanol: The Metabolically Stable Precursor

Unlike its aldehyde counterpart, this compound features a primary alcohol at C3 and a fluorine atom at C7[3]. The C3-methanol group is not immediately electrophilic; it must be activated (e.g., converted to a halomethyl or mesylate) or oxidized.

The strategic inclusion of the C7-fluorine is a classic bioisosteric modification. Fluorine is highly electronegative and mimics the steric bulk of hydrogen, but the strong C-F bond effectively blocks cytochrome P450-mediated oxidative metabolism at the C7 position—a notorious metabolic "soft spot" in quinoline-based drugs. Furthermore, the electron-withdrawing nature of fluorine lowers the pKa of the quinoline nitrogen, which can enhance the molecule's lipophilicity and membrane permeability.

Workflow2 Start 2-Chloro-7-fluoroquinoline-3-methanol Oxidation Oxidation (MnO2) Yields Aldehyde Start->Oxidation Mild Oxidation Activation Activation (SOCl2/PBr3) Yields Halomethyl Start->Activation Halogenation Etherification Etherification (NaH, R-X) Yields C3-Ethers Start->Etherification Williamson Ether Drug Fluorinated Drug Candidate (Enhanced Metabolic Stability) Oxidation->Drug Condensation Activation->Drug Nucleophilic Attack

Derivatization workflow for 2-Chloro-7-fluoroquinoline-3-methanol.

Field-Proven Experimental Methodologies

To ensure reproducibility, the following protocols are designed as self-validating systems, explaining the causality behind each reagent choice and physical manipulation.

Protocol A: Vilsmeier-Haack Synthesis of 2-Chloro-3-quinolinecarboxaldehyde

This method constructs the functionalized quinoline core directly from acetanilide derivatives[4].

Causality & Rationale: The reaction utilizes Phosphorus Oxychloride (POCl₃) and N,N-Dimethylformamide (DMF) to generate the Vilsmeier reagent (chloromethyleneiminium ion) in situ. This highly electrophilic species attacks the acetanilide, driving both formylation and subsequent cyclization. Strict temperature control is required because the initial formation of the Vilsmeier reagent is violently exothermic.

Step-by-Step Workflow:

  • Reagent Preparation: Cool a dry round-bottom flask containing anhydrous DMF (3.0 equiv) to 0–5 °C using an ice-salt bath under an inert argon atmosphere.

  • Vilsmeier Complex Generation: Add POCl₃ (7.0 equiv) dropwise over 30 minutes. Validation check: The solution will turn pale yellow, indicating the formation of the chloromethyleneiminium ion.

  • Substrate Addition: Add acetanilide (1.0 equiv) in small portions to maintain the temperature below 5 °C.

  • Cyclization: Remove the ice bath and heat the reaction mixture to 80–90 °C for 12–15 hours.

  • Quenching & Workup: Cool the mixture to room temperature and pour it slowly over crushed ice with vigorous stirring. Causality: Ice quenching safely hydrolyzes excess POCl₃ into phosphoric and hydrochloric acids while precipitating the highly hydrophobic product.

  • Isolation: Filter the resulting yellow-brown precipitate, wash extensively with cold water to remove residual acids, and recrystallize from ethyl acetate/petroleum ether to yield pure 2-chloro-3-quinolinecarboxaldehyde[4].

Protocol B: Mild Oxidation of 2-Chloro-7-fluoroquinoline-3-methanol

To access the C7-fluorinated aldehyde analog, the C3-methanol group must be selectively oxidized.

Causality & Rationale: Manganese dioxide (MnO₂) is selected over stronger oxidants (like Jones reagent or KMnO₄) because it is highly selective for allylic, benzylic, and quinolinic alcohols. It strictly arrests the oxidation at the aldehyde stage, preventing over-oxidation to the carboxylic acid, which would destroy the desired electrophilicity of the C3 position.

Step-by-Step Workflow:

  • Dissolution: Dissolve 2-Chloro-7-fluoroquinoline-3-methanol (1.0 equiv) in anhydrous dichloromethane (DCM) at room temperature.

  • Oxidation: Add activated MnO₂ (10.0 equiv, excess is required due to its heterogeneous nature) to the stirring solution.

  • Self-Validating Monitoring: Stir at room temperature and monitor via TLC (Eluent: 3:1 Hexane/EtOAc). Validation check: The highly polar alcohol starting material (Rf ~0.2) will disappear, replaced by a less polar, strongly UV-active aldehyde spot (Rf ~0.5).

  • Filtration: Once complete (typically 4–6 hours), filter the black suspension through a pad of Celite to remove the manganese salts. Causality: Celite prevents the fine MnO₂ particulates from passing through the filter paper.

  • Concentration: Wash the Celite pad with additional DCM and concentrate the filtrate under reduced pressure to yield 2-chloro-7-fluoroquinoline-3-carboxaldehyde, usually with sufficient purity (>95%) for subsequent condensation steps.

Conclusion & Selection Guide

The choice between these two scaffolds dictates the downstream drug profile:

  • Select 2-chloro-3-quinolinecarboxaldehyde when the primary goal is the rapid, divergent synthesis of complex fused aza-heterocycle libraries. Its immediate electrophilicity minimizes synthetic steps.

  • Select 2-Chloro-7-fluoroquinoline-3-methanol when optimizing a lead compound for in vivo efficacy. The C7-fluorine atom provides a critical metabolic shield, and the C3-alcohol offers a versatile handle for etherification or controlled oxidation, making it superior for late-stage pharmacokinetic tuning.

References

  • PubChem. "2-Chloro-3-quinolinecarboxaldehyde - Compound Summary." National Center for Biotechnology Information. URL:[Link]

  • Ali, M. M., et al. "2-Chloroquinoline-3-carbaldehyde." Acta Crystallographica Section E: Structure Reports Online, 2009. URL:[Link]

  • RSC Advances. "Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs." Royal Society of Chemistry, 2017. URL:[Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Chloro-7-fluoroquinoline-3-methanol

Comprehensive Safety and Operational Guide for Handling 2-Chloro-7-fluoroquinoline-3-methanol As a Senior Application Scientist, I recognize that handling specialized halogenated N-heterocycles like 2-Chloro-7-fluoroquin...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide for Handling 2-Chloro-7-fluoroquinoline-3-methanol

As a Senior Application Scientist, I recognize that handling specialized halogenated N-heterocycles like 2-Chloro-7-fluoroquinoline-3-methanol (CAS: 1017429-31-0) requires a nuanced, highly structured approach to laboratory safety[1]. This compound is a highly valuable scaffold in drug discovery, frequently utilized in the synthesis of kinase inhibitors and anti-infective agents. However, the exact structural features that make it pharmacologically valuable—specifically the dual halogenation (chloro and fluoro) on the quinoline core—also dictate its physicochemical risk profile[2].

To build a self-validating safety system, we must move beyond generic safety data sheets and understand the causality behind the hazards. This guide provides the mechanistic reasoning, exact Personal Protective Equipment (PPE) requirements, and step-by-step operational workflows necessary to handle this chemical safely.

Physicochemical Risk Profile & Causality

To design an effective safety protocol, we must first understand the molecular behavior of the compound. Halogenation of the quinoline ring significantly increases the molecule's lipophilicity compared to the base quinoline scaffold, which alters how it interacts with human tissue and protective barriers[2].

Table 1: Physicochemical Properties & Hazard Indicators

PropertyValueSafety Implication
CAS Number 1017429-31-0Unique identifier for tracking, inventory, and hazardous waste logging[1].
Molecular Weight 211.62 g/mol Small molecule; easily aerosolized into inhalable dust if milled or agitated[1].
Formula C10H7ClFNOHalogenated heteroaromatic; combustion or thermal degradation releases highly toxic HF, HCl, and NOx gases[1].
XLogP3-AA ~2.4Moderate lipophilicity; readily permeates the stratum corneum (skin barrier)[3].
Topological Polar Surface Area 33.1 ŲHigh membrane permeability; rapid systemic absorption if dermal exposure occurs[3].

Causality Insight: The base quinoline scaffold is classified under GHS as Acute Tox. 4 (oral/dermal), Skin Irrit. 2, Eye Irrit. 2, and carries warnings for potential mutagenicity (Muta. 2) and aquatic toxicity (Aquatic Chronic 2)[4]. When chloro and fluoro substituents are added, the partition coefficient (logP) increases[2]. This enhanced lipophilicity means that if the compound is dissolved in a carrier solvent like DMSO or DMF, it will bypass standard nitrile gloves almost instantly upon contact, carrying the toxic payload directly into the bloodstream. Therefore, our PPE and handling choices must account not just for the dry powder, but critically for the solvated state.

Personal Protective Equipment (PPE) Matrix

Based on the lipophilic nature of halogenated quinolines[2] and standard occupational guidelines for quinoline derivatives[5], the following PPE matrix is mandatory. Do not substitute materials without consulting an Environmental Health and Safety (EHS) officer.

Table 2: Required PPE for 2-Chloro-7-fluoroquinoline-3-methanol

PPE CategorySpecificationCausality / Rationale
Eye/Face ANSI Z87.1 tight-fitting chemical splash goggles. Face shield required for solution transfers >50 mL.Prevents mucosal absorption of airborne particulates or splashed organic solutions[4].
Skin (Hands) Dry Powder: 5-mil Nitrile gloves.Solvated: Double-gloving (Nitrile inner, Butyl rubber or heavy-duty Neoprene outer).Nitrile provides adequate protection against dry powder but fails rapidly against DMSO/DMF solutions. Butyl rubber is required for solvent handling[6].
Body Flame-resistant, fluid-impermeable lab coat (e.g., Nomex or Tyvek). Closed-toe non-porous shoes.Prevents dermal exposure. Woven cotton coats absorb solvents and hold the chemical against the skin[7].
Respiratory N95/P100 particulate respirator (if weighing outside a hood). Half-mask with organic vapor (OV) cartridges for large-scale solvent work.Mitigates inhalation of fine crystalline dust and volatile solvent vapors[6].

Operational Workflow & Engineering Controls

Trustworthy protocols are built on redundant safety layers. Do not rely solely on PPE; engineering controls are your primary defense against exposure[5].

Step-by-Step Methodology: Weighing and Reaction Setup

  • Preparation: Ensure the chemical fume hood has a verified face velocity of 80–100 feet per minute (fpm). Clear the hood of unnecessary clutter to prevent airflow disruption and vortexing[7].

  • Static Mitigation: Halogenated powders can hold static charges, causing them to aerosolize or cling to spatulas. Use an anti-static gun (e.g., Zerostat) on the weighing boat and utilize a grounded, stainless-steel spatula.

  • Weighing: Tare the anti-static weigh boat. Carefully transfer the 2-Chloro-7-fluoroquinoline-3-methanol. Crucial: Do not drop the powder from a height, as this generates invisible micro-dust plumes.

  • Solvation (Closed System): Transfer the powder to the reaction vessel (e.g., a round-bottom flask). Add the organic solvent (e.g., DMSO, DMF, or DCM) strictly inside the hood. Immediately seal the vessel with a septum to prevent vapor escape.

  • Decontamination: Wipe down the balance and spatulas with a solvent-dampened lint-free cloth (use ethanol or isopropanol), followed by a water wipe. Place the used wipes in a designated solid hazardous waste bin. Wash hands immediately after removing gloves[4].

Spill Management & Disposal Plan

A self-validating system requires a pre-established failure protocol. Quinolines are highly toxic to aquatic life with long-lasting effects (H411), meaning drain disposal is strictly prohibited[4].

Step-by-Step Methodology: Spill Response

  • Evacuate & Assess: If a spill occurs outside the hood, immediately evacuate personnel from the immediate vicinity. Determine if the spill is dry powder or solvated[7].

  • Dry Powder Spill: Do NOT dry-sweep. Sweeping aerosolizes the compound into the breathing zone. Gently cover the powder with damp paper towels (using water or 70% ethanol) to suppress dust, then carefully scoop the towels and powder into a hazardous waste bag using a plastic dustpan.

  • Solvated Spill: Cover the spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth, sand, or commercial chemical spill pads)[6]. Allow 5 minutes for full absorption.

  • Collection: Using chemically resistant tools, scoop the absorbed mixture into a rigid, sealable polyethylene container[8].

  • Disposal: Label the container explicitly: "Hazardous Waste: Halogenated Quinoline Derivative (2-Chloro-7-fluoroquinoline-3-methanol) / Toxic / Environmental Hazard." Submit to your EHS department for high-temperature industrial incineration[8].

Mechanistic Workflow Visualization

The following diagram illustrates the logical flow of handling this compound, emphasizing the critical decision points where safety failures most commonly occur.

G Start 1. Risk Assessment & PPE Donning Hood 2. Engineering Controls (Fume Hood / Vented Enclosure) Start->Hood Weighing 3. Weighing & Transfer (Anti-static tools) Hood->Weighing Reaction 4. Reaction Setup (Closed System) Weighing->Reaction Spill Spill Detected? Reaction->Spill Clean Spill Protocol (Inert Absorbent) Spill->Clean Yes Dispose 5. Hazardous Waste Disposal Spill->Dispose No Clean->Dispose

Operational safety workflow for handling halogenated quinolines, from PPE donning to disposal.

References

  • 1017429-31-0 CAS Manufactory, ChemicalBook.1[1]

  • 2-CHLORO-6-FLUOROQUINOLINE-3-METHANOL 1017403-67-6 wiki, GuideChem. 3[3]

  • Quinoline CAS No 91-22-5 MATERIAL SAFETY DATA SHEET, CDH Fine Chemical. 4[4]

  • Quinoline - SAFETY DATA SHEET, PENTA. 6[6]

  • Safety Data Sheet: quinoline, Chemos GmbH&Co.KG. 8[8]

  • Copper(II) Complexes of Halogenated Quinoline Schiff Base Derivatives Enabled Cancer Therapy, ACS Publications. 2[2]

  • MATERIAL SAFETY DATA SHEETS QUINOLINE IMPURITY 1, Cleanchem Laboratories. 7[7]

  • Quinoline Safety Data Sheet / PPE, Clemson University. 5[5]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

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Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-7-fluoroquinoline-3-methanol
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Reactant of Route 2
2-Chloro-7-fluoroquinoline-3-methanol
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